Biotin-C10-NHS Ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 11-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]undecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N4O6S/c30-20(12-9-8-11-19-24-18(17-36-19)27-25(34)28-24)26-16-10-6-4-2-1-3-5-7-13-23(33)35-29-21(31)14-15-22(29)32/h18-19,24H,1-17H2,(H,26,30)(H2,27,28,34)/t18-,19-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPJBFGUGLWLPE-JXQFQVJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism and Application of Biotin-C10-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Biotin-C10-NHS Ester, a versatile biotinylation reagent. It delves into the core mechanism of action, offers detailed experimental protocols, presents quantitative data for informed decision-making, and provides visual workflows for clarity in complex applications such as targeted protein degradation and cell surface proteomics.
Core Concepts: Structure and Properties of this compound
This compound is a heterobifunctional crosslinker composed of three essential components: a biotin moiety, a C10 spacer arm, and an N-hydroxysuccinimide (NHS) ester. This strategic design allows for the covalent attachment of biotin to molecules containing primary amines.
-
Biotin Moiety : Also known as Vitamin B7, biotin exhibits an exceptionally high affinity for avidin and streptavidin proteins. This strong and specific non-covalent interaction is the cornerstone of numerous detection, purification, and immobilization techniques in biotechnology.
-
C10 Spacer Arm : The 10-carbon alkyl chain spacer arm provides a significant distance between the biotin molecule and its conjugation target. This separation is crucial for minimizing steric hindrance, thereby ensuring efficient binding of the biotin tag to avidin or streptavidin.
-
N-hydroxysuccinimide (NHS) Ester : The NHS ester is a highly reactive functional group that specifically targets primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, to form stable and irreversible amide bonds.
Physical and Chemical Properties
Below is a summary of the key physical and chemical properties of this compound and related compounds for comparison.
| Property | This compound | Biotin-NHS Ester | Biotin-PEG4-NHS Ester |
| Molecular Formula | C25H40N4O6S[1] | C14H19N3O5S[2][3] | C22H35N3O9S |
| Molecular Weight | 524.67 g/mol [1] | 341.38 g/mol [4] | 588.67 g/mol |
| Appearance | White to off-white solid | White crystalline solid | White to off-white solid or oil |
| Solubility | Soluble in organic solvents such as DMSO and DMF. | Soluble in DMSO and DMF (approx. 20 mg/mL); sparingly soluble in aqueous buffers. | Water-soluble, also soluble in DMSO and DMF. |
| Storage Conditions | Store at -20°C, desiccated. | Store at -20°C, desiccated. | Store at -20°C, desiccated. |
| Stability | The NHS ester is moisture-sensitive and prone to hydrolysis, especially in aqueous solutions at neutral to alkaline pH. Solutions should be prepared fresh. A solution in dry DMF can be stable for at least a month. | The NHS ester is susceptible to hydrolysis. Aqueous solutions should be used immediately. | The NHS ester is susceptible to hydrolysis. Aqueous solutions should be prepared immediately before use. |
Mechanism of Action: The Biotinylation Reaction
The covalent labeling of a target molecule with this compound occurs through a nucleophilic acyl substitution reaction. The unprotonated primary amine of the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
Reaction Kinetics and Optimal Conditions
The efficiency of the biotinylation reaction is influenced by several factors:
| Parameter | Optimal Condition/Value | Rationale |
| pH | 7.2 - 8.5 | The primary amine needs to be in its deprotonated, nucleophilic state. At lower pH, the amine is protonated and less reactive. At higher pH, the hydrolysis of the NHS ester is accelerated, reducing the yield of the desired product. |
| Temperature | 4°C to Room Temperature (20-25°C) | The reaction can proceed at a range of temperatures. Lower temperatures (4°C) can be used for longer incubation times to minimize protein degradation, while room temperature allows for shorter reaction times. |
| Buffer Composition | Amine-free buffers (e.g., PBS, HEPES, bicarbonate/carbonate) | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided. |
| Molar Excess of Reagent | 10- to 50-fold molar excess of this compound to the target molecule | The optimal molar ratio depends on the concentration of the target molecule and the number of available primary amines. Empirical optimization is often necessary. |
Experimental Protocols
Protocol 1: General Protein Biotinylation
This protocol provides a general procedure for the biotinylation of a purified protein in solution.
Materials:
-
This compound
-
Protein of interest (1-10 mg/mL)
-
Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts by using a desalting column or by dialyzing the sample against an appropriate buffer (e.g., PBS).
Protocol 2: Cell Surface Protein Biotinylation and Enrichment for Proteomic Analysis
This protocol outlines the steps for labeling cell surface proteins of living cells, followed by their enrichment for subsequent mass spectrometry analysis.
Materials:
-
This compound
-
Cultured cells
-
Ice-cold PBS, pH 8.0
-
Quenching solution (e.g., PBS containing 100 mM glycine)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
Wash buffers
-
Elution buffer (e.g., SDS-PAGE sample buffer containing a reducing agent)
Procedure:
-
Cell Preparation: Wash cultured cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media.
-
Biotinylation: Incubate the cells with a freshly prepared solution of this compound (0.25-0.5 mg/mL in PBS, pH 8.0) for 30 minutes at 4°C with gentle agitation to label surface proteins.
-
Quenching: Remove the biotinylation solution and wash the cells three times with the quenching solution to stop the reaction.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Enrichment: Incubate the cell lysate with streptavidin-agarose beads for 1-2 hours at 4°C to capture the biotinylated proteins.
-
Washing: Wash the beads extensively with lysis buffer followed by high-salt and low-salt wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins are now ready for SDS-PAGE and subsequent mass spectrometry analysis.
Application in Targeted Protein Degradation: PROTACs
This compound is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The biotin moiety can be used as a handle for purification or detection of the PROTAC molecule.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Biotinylation | 1. Inactive NHS ester due to hydrolysis. | 1. Use a fresh vial of this compound. Prepare the stock solution in anhydrous DMSO or DMF immediately before use. |
| 2. Presence of primary amines in the buffer (e.g., Tris, glycine). | 2. Perform buffer exchange into an amine-free buffer like PBS or HEPES. | |
| 3. Insufficient molar excess of biotin reagent. | 3. Increase the molar ratio of the biotin reagent to the target molecule. | |
| 4. pH of the reaction buffer is too low. | 4. Ensure the reaction pH is between 7.2 and 8.5. | |
| Protein Precipitation | 1. High concentration of organic solvent from the biotin stock solution. | 1. Keep the volume of the added biotin stock low (ideally <10% of the total reaction volume). |
| 2. The protein is unstable under the reaction conditions. | 2. Perform the reaction at a lower temperature (4°C) or for a shorter duration. | |
| High Background in Downstream Assays | 1. Incomplete removal of excess, unreacted biotin. | 1. Ensure thorough purification of the biotinylated product using a desalting column or extensive dialysis. |
| 2. Non-specific binding of the detection reagent (e.g., streptavidin). | 2. Include appropriate blocking steps in your downstream assay protocol. |
References
An In-depth Technical Guide to Biotin-C10-NHS Ester: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of Biotin-C10-NHS Ester, a versatile biotinylation reagent widely used by researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical properties, and reactivity. Furthermore, it offers detailed experimental protocols for its application in labeling proteins and other biomolecules, along with diagrams to illustrate key processes.
Core Concepts: Structure and Function
This compound is a molecule designed for the covalent attachment of biotin to proteins, peptides, and other molecules containing primary amines. Its structure consists of three key components:
-
Biotin Moiety: Also known as Vitamin B7, biotin exhibits an exceptionally high and specific affinity for the proteins avidin and streptavidin. This strong interaction is fundamental to the utility of biotinylation in a vast array of life science applications, including purification, detection, and immobilization of biomolecules.
-
C10 Spacer Arm: A 10-carbon alkyl chain separates the biotin molecule from the reactive ester group. This spacer arm is crucial for minimizing steric hindrance, ensuring that the biotin tag is readily accessible for binding to avidin or streptavidin, even when attached to bulky macromolecules.
-
N-hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins. The reaction forms a stable and irreversible amide bond, covalently linking the biotin-C10 moiety to the target molecule.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C25H40N4O6S | [1] |
| Molecular Weight | 524.67 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3] | |
| Reactivity | Reacts with primary amines to form stable amide bonds. | |
| Storage | Store at -20°C, desiccated. |
Reaction Mechanism and Conditions
The biotinylation of a target molecule with this compound proceeds via a nucleophilic acyl substitution reaction. The primary amine on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
References
The Solubility of Biotin-C10-NHS Ester in DMSO: A Technical Guide
This technical guide provides a comprehensive overview of the solubility characteristics of Biotin-C10-NHS Ester in Dimethyl Sulfoxide (DMSO). Designed for researchers, scientists, and drug development professionals, this document details quantitative solubility data, experimental protocols for solubility determination and bioconjugation, and logical workflows for key procedures. While specific quantitative data for the C10 variant is not extensively published, this guide draws upon data from structurally similar Biotin-NHS ester compounds to provide a robust framework for its use.
This compound is an amine-reactive biotinylation reagent. It consists of three key components: a biotin moiety for high-affinity binding to avidin and streptavidin, a 10-carbon alkyl chain (C10) spacer arm, and a reactive N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates the covalent labeling of primary amines on molecules such as proteins and peptides. This reagent is also utilized as an alkyl/ether-based PROTAC linker in the synthesis of proteolysis-targeting chimeras[1][2].
Quantitative Solubility Data
The solubility of Biotin-NHS esters in DMSO can vary based on factors such as the specific spacer arm, compound purity, and the hygroscopic nature of the solvent. It is crucial to use fresh, anhydrous DMSO for optimal dissolution, as moisture can significantly reduce solubility and promote the hydrolysis of the NHS ester[3][4]. The use of sonication or gentle heating can also aid in dissolving the compound[5].
Below is a summary of reported solubility values for various Biotin-NHS ester compounds in DMSO.
| Compound Name | Solvent | Reported Solubility | Source(s) |
| (+)-Biotin N-hydroxysuccinimide ester | DMSO | 68 mg/mL | |
| Biotin NHS | DMSO | 62.5 mg/mL (with ultrasound) | |
| NHS-D-Biotin | DMSO | ≥ 30 mg/mL | |
| Biotin-NHS | DMSO | ~20 mg/mL | |
| NHS-Biotin | DMSO | ≥ 17.07 mg/mL |
Experimental Protocols
Accurate and reproducible results depend on precise protocol execution. The following sections provide detailed methodologies for preparing stock solutions, determining solubility, and performing a common biotinylation reaction.
Protocol for Preparing a Concentrated Stock Solution
Preparing a concentrated stock solution in DMSO is the first step for most applications. Due to the susceptibility of the NHS ester to hydrolysis, it is recommended to prepare solutions fresh before use and avoid long-term storage in aqueous buffers.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer and/or sonicator
-
Inert gas (e.g., Nitrogen or Argon) (optional but recommended)
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a suitable vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 20 mg/mL solution, add 1 mL of DMSO to 20 mg of the ester).
-
To minimize moisture contamination, consider using a syringe technique with a nitrogen-purged bottle of DMSO.
-
Vortex or sonicate the mixture until the solid is completely dissolved. The solution should be clear.
-
If desired, purge the headspace of the vial with an inert gas before sealing to protect the NHS ester from degradation during brief storage.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution in DMSO.
Protocol for Protein Biotinylation
This protocol provides a general procedure for labeling proteins with this compound. The optimal molar excess of the biotin reagent may need to be determined empirically for each specific protein.
Materials:
-
Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Method for removing excess biotin (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Prepare the protein solution in an appropriate amine-free buffer (buffers like Tris or glycine will compete in the reaction).
-
Immediately before use, prepare the this compound stock solution in DMSO as described above.
-
Calculate the required volume of the biotin stock solution to achieve the desired molar excess (a 10- to 20-fold molar excess is a common starting point).
-
Add the calculated volume of the biotin stock solution to the protein solution while gently stirring. The final concentration of DMSO in the reaction should be kept low (typically <10%) to avoid protein denaturation.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Remove non-reacted biotin reagent using dialysis against PBS or a desalting column.
General Biotinylation Reaction Workflow
References
Stability and Storage of Bi-otin-C10-NHS Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical factors influencing the stability and optimal storage conditions for Biotin-C10-NHS Ester. Understanding these parameters is essential for ensuring the reagent's reactivity and the success of subsequent bioconjugation experiments. This document details quantitative stability data, outlines experimental protocols for stability assessment, and provides visual representations of key chemical processes.
Core Concepts: Understanding this compound Chemistry
This compound is a biotinylation reagent used to covalently attach a biotin label to primary or secondary amines on proteins, peptides, and other biomolecules. The molecule consists of three key components:
-
Biotin: A vitamin with an exceptionally high affinity for avidin and streptavidin, enabling sensitive detection and purification.
-
C10 Spacer Arm: A ten-carbon aliphatic chain that provides distance between the biotin and the target molecule, minimizing steric hindrance during binding to avidin or streptavidin.
-
N-hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that forms a stable amide bond with primary amines upon nucleophilic attack.
The stability of the this compound is primarily dictated by the susceptibility of the NHS ester group to hydrolysis.
Stability Profile
The principal degradation pathway for this compound is the hydrolysis of the N-hydroxysuccinimide (NHS) ester, which yields the corresponding inactive carboxylic acid and free NHS. This reaction is highly dependent on moisture, pH, and temperature.
Solid-State Stability
When stored as a dry solid, this compound is relatively stable. For optimal long-term stability, it is crucial to minimize exposure to moisture.
Solution Stability
In solution, the stability of this compound is significantly reduced due to hydrolysis. The rate of hydrolysis is influenced by the solvent, pH, and temperature.
Solvent Effects:
-
Recommended Solvents: For preparing stock solutions, anhydrous, amine-free organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended.[1][2]
-
Aqueous Solutions: NHS esters hydrolyze rapidly in aqueous solutions.[3][4] Therefore, aqueous working solutions should be prepared immediately before use and should not be stored.[5]
pH Effects:
The rate of NHS ester hydrolysis is highly pH-dependent. The hydrolysis rate increases significantly with increasing pH.
Quantitative Data Summary
The following tables summarize the recommended storage conditions and the impact of pH on the stability of NHS esters.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Conditions | Citation |
| Solid | -20°C | Long-term (Years) | Desiccated, protected from light | |
| Solid | Ambient | Short-term (Weeks) | Desiccated, for shipping | |
| Solution (in anhydrous DMSO or DMF) | -80°C | Up to 6 months | Aliquoted to avoid freeze-thaw cycles | |
| Solution (in anhydrous DMSO or DMF) | -20°C | Up to 1 month | ||
| Aqueous Solution | Not Recommended | N/A | Prepare fresh before use |
Table 2: Half-life of NHS Ester Hydrolysis in Aqueous Solution at Room Temperature
| pH | Approximate Half-life |
| 7.0 | Several hours (e.g., ~7 hours) |
| 8.0 | ~210 minutes |
| 8.5 | ~180 minutes |
| 9.0 | Minutes |
Note: The half-life data is for general NHS esters and porphyrin-NHS esters, as specific kinetic data for this compound was not available. However, the trend of decreasing stability with increasing pH is directly applicable.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Assessing NHS Ester Hydrolysis
This method quantifies the hydrolysis of the NHS ester by measuring the release of N-hydroxysuccinimide (NHS), which absorbs light at approximately 260 nm.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-free buffer (e.g., phosphate buffer, pH 7-8)
-
0.5-1.0 N NaOH
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 1-2 mg/mL).
-
Prepare a control tube with the same amine-free buffer.
-
-
Initial Absorbance Measurement:
-
Dilute the this compound stock solution in the amine-free buffer.
-
Immediately measure the absorbance at 260 nm, using the amine-free buffer as a blank. If the absorbance is greater than 1.0, dilute the sample further.
-
-
Forced Hydrolysis:
-
To a known volume of the diluted this compound solution, add a small volume of 0.5-1.0 N NaOH (e.g., 100 µL to 1 mL of sample) to rapidly hydrolyze the NHS ester.
-
Vortex for 30 seconds.
-
-
Final Absorbance Measurement:
-
Immediately (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.
-
-
Interpretation:
-
A significant increase in absorbance after base hydrolysis indicates that the NHS ester was active. A minimal change in absorbance suggests that the reagent has already hydrolyzed.
-
Protocol 2: HPLC Method for Quantifying NHS Ester Stability
This method uses High-Performance Liquid Chromatography (HPLC) to separate and quantify the intact this compound from its hydrolysis product.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Ammonium acetate buffer (e.g., 10 mM, pH 7.0), HPLC grade
-
HPLC system with a UV detector
-
HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., silica-based)
Procedure:
-
Sample Preparation:
-
Dissolve this compound in the ammonium acetate buffer to a known concentration (e.g., 0.1 g/L).
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and 10 mM aqueous ammonium acetate (e.g., 90:10 v/v).
-
Flow Rate: e.g., 0.4 mL/min.
-
Column Temperature: e.g., 30°C.
-
Detection Wavelength: 220 nm and 260 nm.
-
Injection Volume: 1 µL.
-
-
Analysis:
-
Inject the sample onto the HPLC system at various time points after preparation (e.g., 0, 1, 2, 4, 8 hours) to monitor the degradation.
-
The peak corresponding to this compound will decrease over time, while a new peak corresponding to the hydrolyzed product will increase.
-
Quantify the peak areas to determine the rate of hydrolysis.
-
Mandatory Visualizations
Caption: Hydrolysis of this compound in the presence of water.
Caption: Experimental workflow for assessing the stability of this compound.
References
An In-depth Technical Guide to Biotin-C10-NHS Ester for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Understanding Biotin-C10-NHS Ester
This compound is a versatile biotinylation reagent designed for the covalent modification of proteins and other biomolecules containing primary amines. This reagent is instrumental in a wide array of applications within proteomics, immunology, and drug development, enabling the detection, purification, and immobilization of target molecules.
The structure of this compound consists of three key components:
-
Biotin Moiety: Also known as Vitamin B7, biotin exhibits an exceptionally high and specific affinity for avidin and streptavidin proteins. This strong, non-covalent interaction is fundamental to the utility of biotin as a molecular tag.
-
C10 Spacer Arm: A ten-carbon alkyl chain serves as a spacer between the biotin and the reactive group. This spacer arm is designed to minimize steric hindrance, thereby ensuring that the biotin moiety remains accessible for efficient binding to avidin or streptavidin after the labeling reaction.
-
N-hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins. The reaction forms a stable and covalent amide bond, permanently attaching the biotin label to the target molecule.
Quantitative Data
The following tables summarize the key quantitative data for this compound and related compounds for comparative purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C25H40N4O6S |
| Molecular Weight | 524.67 g/mol |
| Appearance | White to off-white solid |
| Purity (LCMS) | ≥95% |
Table 2: Recommended Storage Conditions
| Condition | Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years[1] | Store in a desiccated environment. |
| In Solvent (DMSO/DMF) | -80°C | Up to 6 months[1] | Prepare in anhydrous solvent and store in aliquots to avoid freeze-thaw cycles. |
| In Solvent (DMSO/DMF) | -20°C | Up to 1 month[1] | For shorter-term storage. |
Mechanism of Action: The Biotinylation Reaction
The labeling of a protein with this compound proceeds through a nucleophilic acyl substitution reaction. The primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is most efficient at a slightly alkaline pH (7-9), where the primary amines are deprotonated and thus more nucleophilic.
Caption: Reaction mechanism of this compound with a primary amine on a protein.
Experimental Protocols
General Protein Biotinylation Workflow
The following diagram outlines the general workflow for labeling a protein with this compound.
References
An In-depth Technical Guide to Biotin-C10-NHS Ester in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in proteomics research. The high-affinity interaction between biotin and avidin or streptavidin enables the highly specific capture and enrichment of labeled proteins from complex biological samples. Biotin-C10-NHS Ester has emerged as a valuable tool for these applications. This in-depth technical guide provides a comprehensive overview of its core applications in proteomics, including detailed experimental protocols, quantitative data, and workflow visualizations to empower researchers in their scientific endeavors.
This compound is an amine-reactive biotinylation reagent that features a 10-carbon alkyl chain spacer arm. This spacer arm positions the biotin moiety away from the labeled protein, which can help to reduce steric hindrance and improve its accessibility for binding to avidin or streptavidin. The N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amines, such as the side chains of lysine residues and the N-termini of proteins, to form stable amide bonds.
Core Chemical and Physical Properties
| Property | Value |
| Chemical Name | 11-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester |
| Molecular Formula | C25H40N4O6S |
| Molecular Weight | 524.67 g/mol |
| CAS Number | 887628-40-2 |
| Reactivity | Primary amines (-NH2) |
| Spacer Arm | 10-carbon alkyl chain |
Applications in Proteomics
The primary application of this compound in proteomics is the selective labeling of proteins for subsequent enrichment and analysis. This is particularly useful for:
-
Cell Surface Proteomics: Due to its membrane-impermeable nature when used under specific conditions, it can selectively label proteins exposed on the cell surface. This allows for the characterization of the cell surface proteome, which is crucial for understanding cell signaling, adhesion, and for the discovery of biomarkers and therapeutic targets.
-
Protein-Protein Interaction Studies: this compound can be used in proximity labeling applications, such as BioID, to identify proteins that are in close proximity to a protein of interest.
-
Enrichment of Low-Abundance Proteins: By biotinylating a specific subset of proteins, researchers can enrich them from a complex mixture, thereby increasing their concentration for downstream analysis by mass spectrometry.
Quantitative Data and Reagent Comparison
The efficiency of biotinylation can be influenced by the choice of the biotinylation reagent. While specific quantitative data for this compound is not extensively published, data from similar NHS-biotin reagents can provide valuable benchmarks.
| Reagent | Spacer Arm | Key Features | Reported Labeling Efficiency |
| This compound | 10-carbon alkyl chain | Hydrophobic spacer, may offer advantages in specific applications. | Data not widely available. Expected to be high under optimal conditions. |
| NHS-Biotin | None (short) | Shortest spacer arm, membrane-permeable, suitable for intracellular labeling. | >90% for antibodies, 70-85% for other proteins.[1] |
| NHS-LC-Biotin | Long alkyl chain | Reduces steric hindrance compared to NHS-Biotin.[2] | High, similar to other NHS-ester reagents. |
| Biotin-PEG4-NHS Ester | PEG spacer | Improves water solubility and reduces aggregation of the labeled protein.[3] | High, similar to other NHS-ester reagents. |
The hydrophobic nature of the C10 alkyl chain in this compound may be advantageous in studies involving membrane proteins or hydrophobic environments. In contrast, reagents with polyethylene glycol (PEG) spacers offer increased hydrophilicity, which can enhance the solubility of the labeled protein and reduce non-specific binding.[4]
Experimental Protocols
Protocol 1: Biotinylation of Cell Surface Proteins
This protocol describes the biotinylation of proteins on the surface of intact cells.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold
-
Quenching Buffer (e.g., 100 mM glycine in PBS or Tris-Buffered Saline)
-
Cell scrapers
-
Centrifuge
Procedure:
-
Cell Preparation: Grow cells to confluency in culture plates. Wash the cells three times with ice-cold PBS to remove any amine-containing media.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Biotinylation Reaction: Dilute the this compound stock solution in ice-cold PBS (pH 8.0) to a final concentration of 0.5-1 mM. Add the biotinylation solution to the cells, ensuring the entire surface is covered. Incubate for 30 minutes at 4°C with gentle agitation.
-
Quenching: Remove the biotinylation solution and wash the cells three times with ice-cold Quenching Buffer to stop the reaction.
-
Cell Lysis and Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease inhibitors. Collect the cell lysate by scraping and centrifugation to pellet cell debris. The supernatant contains the biotinylated cell surface proteins.
Protocol 2: Enrichment of Biotinylated Proteins using Streptavidin Agarose
This protocol details the capture of biotinylated proteins from a cell lysate.
Materials:
-
Cell lysate containing biotinylated proteins
-
Streptavidin-agarose beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Bead Preparation: Wash the streptavidin-agarose beads with Wash Buffer to remove any storage solution.
-
Binding: Add the cell lysate to the washed beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with Wash Buffer (at least 3-5 times) to remove non-specifically bound proteins.
-
Elution: Add Elution Buffer to the beads and boil for 5-10 minutes to release the bound proteins.
-
Analysis: Centrifuge to pellet the beads, and collect the supernatant containing the enriched biotinylated proteins for downstream analysis, such as SDS-PAGE and mass spectrometry.
Mandatory Visualizations
References
An In-depth Technical Guide to Biotin-C10-NHS Ester: Structure, Function, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-C10-NHS Ester is a specialized biotinylation reagent designed for the covalent modification of proteins, peptides, and other biomolecules containing primary amines. This guide provides a comprehensive overview of its core components: the biotin moiety, the C10 alkyl spacer arm, and the amine-reactive N-hydroxysuccinimide (NHS) ester. We will delve into the technical specifications of this reagent, provide detailed experimental protocols for its use, and illustrate its application in common research workflows and signaling pathway investigations.
Core Concepts and Chemical Properties
This compound is a trifunctional molecule, each component playing a critical role in its utility as a bioconjugation reagent.
-
Biotin Moiety: Also known as Vitamin B7, biotin exhibits an exceptionally high and specific affinity for the proteins avidin and streptavidin. This strong, non-covalent interaction is the cornerstone of the biotin-avidin/streptavidin system, which is widely exploited for the detection, purification, and immobilization of biotinylated molecules.
-
N-Hydroxysuccinimide (NHS) Ester: The NHS ester is a highly reactive functional group that readily and specifically forms stable amide bonds with primary amines (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins.[1][2] This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5).[3][4] It is important to avoid buffers containing primary amines, such as Tris or glycine, as they will compete for reaction with the NHS ester.[5]
-
C10 Spacer Arm: The 10-carbon alkyl chain, or spacer arm, physically separates the biotin molecule from the conjugated biomolecule. This separation is crucial for overcoming steric hindrance, thereby ensuring that the biotin moiety remains accessible for efficient binding to avidin or streptavidin. Longer spacer arms, such as the C10 chain, are particularly advantageous when biotinylating large proteins or when the biotinylated molecule needs to interact with avidin/streptavidin that is immobilized on a solid support.
Chemical Structure of this compound
Caption: Molecular components of this compound.
Quantitative Data
The following table summarizes the key quantitative properties of this compound and provides a comparison with other common biotinylation reagents.
| Property | This compound | Biotin-NHS Ester | Biotin-PEG4-NHS Ester |
| Molecular Weight ( g/mol ) | 524.67 | 341.38 | 588.67 |
| Chemical Formula | C₂₅H₄₀N₄O₆S | C₁₄H₁₉N₃O₅S | C₂₃H₃₆N₄O₁₀S |
| Spacer Arm Length (Å) | ~20-25 (estimated) | 13.5 | ~29 |
| Solubility | Soluble in DMSO, DMF | Soluble in DMSO, DMF | Soluble in water, DMSO, DMF |
| Reactivity | Primary amines (-NH₂) | Primary amines (-NH₂) | Primary amines (-NH₂) |
Experimental Protocols
General Protein Biotinylation Protocol
This protocol provides a general procedure for the biotinylation of proteins using this compound. Optimization may be required for specific proteins and applications.
Materials:
-
This compound
-
Protein to be biotinylated
-
Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
If the protein solution contains primary amines (e.g., Tris buffer), it must be exchanged into an appropriate amine-free buffer via dialysis or a desalting column.
-
-
This compound Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Biotinylation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Biotinylated Protein:
-
Remove excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
-
Determination of Biotin Incorporation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample
-
Spectrophotometer or microplate reader
Procedure:
-
Add the HABA/Avidin solution to a cuvette or microplate well.
-
Measure the absorbance at 500 nm (A₅₀₀ initial).
-
Add a known volume of the purified biotinylated protein sample to the HABA/Avidin solution and mix.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the final absorbance at 500 nm (A₅₀₀ final). The decrease in absorbance is proportional to the amount of biotin in the sample.
-
The molar ratio of biotin to protein can be calculated using the change in absorbance and the extinction coefficient of the HABA-avidin complex.
Visualization of Workflows and Pathways
Experimental Workflow: Affinity Purification
The following diagram illustrates a typical workflow for the affinity purification of a protein of interest using a biotinylated antibody and streptavidin-coated beads.
Caption: Workflow for affinity purification using a biotinylated antibody.
Signaling Pathway Investigation
Biotinylated ligands can be used to study receptor-ligand interactions and subsequent downstream signaling events. The long C10 spacer arm of this compound is particularly useful in this context to minimize steric hindrance and allow for efficient interaction studies.
References
Biotin-C10-NHS Ester: A Technical Guide to Reactivity with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of Biotin-C10-NHS Ester, a long-chain biotinylation reagent widely used in life sciences. We will explore its reaction mechanism with primary amines, detail the critical factors influencing this reaction, present quantitative data, and provide comprehensive experimental protocols. This document serves as a technical resource for professionals engaged in protein labeling, immunoassays, affinity purification, and drug development.
Core Principles of this compound Reactivity
This compound is a chemical tool designed for the covalent attachment (biotinylation) of biotin to molecules containing primary amines (-NH₂).[1] Its structure consists of three key parts:
-
Biotin Moiety: Also known as Vitamin B7, it has an exceptionally high affinity for avidin and streptavidin proteins.[2][3] This strong, specific, and stable interaction is the foundation of its utility in detection and purification systems.[3]
-
C10 Spacer Arm: A 10-carbon aliphatic chain that extends the distance between the biotin and the target molecule. This long spacer arm is crucial for minimizing steric hindrance, ensuring that the biotin remains accessible for binding to avidin or streptavidin, especially in large protein complexes.
-
N-hydroxysuccinimide (NHS) Ester: This is the amine-reactive functional group. It provides a reliable method for forming a stable covalent bond with primary amines found on proteins and other biomolecules.[4]
The fundamental reaction is a nucleophilic acyl substitution. An unprotonated primary amine, typically from the ε-amino group of a lysine residue or the N-terminus of a protein, acts as a nucleophile. It attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.
Quantitative Data and Reaction Parameters
The efficiency of the biotinylation reaction is governed by several factors. A primary competing reaction is the hydrolysis of the NHS ester, where it reacts with water instead of the target amine. This hydrolysis is irreversible and renders the reagent inactive. The rate of hydrolysis is significantly influenced by pH and temperature.
Table 1: Key Parameters for this compound Reactions
| Parameter | Recommended Range/Value | Rationale & Notes |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester stability. Below pH 7, primary amines are protonated and less nucleophilic. Above pH 8.5, the rate of hydrolysis increases dramatically. An optimal pH of 8.3-8.5 is often recommended. |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) can be used to slow hydrolysis for labile proteins, but require longer incubation times (e.g., 2 hours to overnight). Room temperature reactions are faster (30-60 minutes). |
| Molar Excess | 5- to 20-fold (Biotin:Protein) | A starting point for most proteins. Dilute protein solutions may require a higher molar excess to achieve the desired degree of labeling. The optimal ratio should be determined empirically. |
| Buffer Type | Amine-free (e.g., PBS, Bicarbonate, HEPES) | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction and should be avoided during conjugation. |
| Solvent | Anhydrous DMSO or DMF | This compound is often insoluble in aqueous buffers and should first be dissolved in a water-miscible organic solvent. The final concentration of the organic solvent in the reaction should ideally be <10% to prevent protein denaturation. |
Table 2: NHS Ester Stability (Hydrolysis Half-life)
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
This data highlights the critical importance of performing the reaction promptly after preparing the reagent solution.
Experimental Protocols
Below are detailed protocols for protein biotinylation and for assessing the degree of labeling.
This protocol is a standard starting point for labeling antibodies or other proteins.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer)
-
This compound
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate or sodium bicarbonate, pH 8.3-8.5)
-
Anhydrous, amine-free DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH ~8.0)
-
Purification equipment (e.g., desalting column or dialysis cassette)
Methodology:
-
Buffer Exchange: Ensure the protein sample is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform buffer exchange via dialysis or a desalting column.
-
Calculate Reagent Amount: Determine the amount of this compound required. A 10- to 20-fold molar excess is a common starting point.
-
Prepare Biotin Stock Solution: Immediately before use, dissolve the calculated amount of this compound in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions, so do not prepare stock solutions for storage.
-
Reaction Incubation: Add the calculated volume of the biotin stock solution to the protein solution while gently vortexing. Ensure the final organic solvent concentration is below 10%. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.
-
Purification: Remove excess, unreacted biotin and the NHS byproduct using a desalting column or by dialyzing against a suitable buffer (e.g., PBS). This step is crucial to prevent interference in downstream applications.
-
Storage: Store the biotinylated protein under conditions optimal for the unlabeled protein.
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method for estimating biotin incorporation.
Principle: The HABA dye binds to avidin, producing a distinct color with an absorbance maximum at 500 nm. Biotin has a higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance. This change is directly proportional to the amount of biotin in the sample.
Materials:
-
HABA/Avidin premixed solution or individual reagents
-
Biotinylated protein sample
-
Spectrophotometer
Methodology:
-
Measure the absorbance of the HABA/Avidin solution at 500 nm (A₅₀₀ initial).
-
Add a known volume of the purified biotinylated protein solution to the HABA/Avidin solution and mix.
-
Measure the absorbance again at 500 nm (A₅₀₀ final).
-
Calculate the change in absorbance (ΔA₅₀₀ = A₅₀₀ initial - A₅₀₀ final).
-
Use the Beer-Lambert law and the molar extinction coefficient of the HABA/Avidin complex to calculate the concentration of biotin. The molar ratio of biotin to protein can then be determined.
Visualizing Workflows and Applications
Graphviz diagrams can effectively illustrate experimental workflows and the role of biotinylation in complex biological research, such as drug development.
Biotinylation is a key technique in developing targeted drug delivery systems, particularly for cancer therapies. Biotin can act as a targeting ligand because many cancer cells overexpress biotin receptors. This allows for the specific delivery of therapeutic agents to tumor sites.
Troubleshooting
Table 3: Common Issues and Solutions in Biotinylation
| Issue | Potential Cause | Recommended Solution |
| Low Biotinylation Efficiency | Inactive (hydrolyzed) NHS-ester reagent. | Use a fresh vial of the reagent; prepare the stock solution immediately before use. |
| Presence of primary amines in the buffer. | Perform buffer exchange into an amine-free buffer like PBS or bicarbonate. | |
| Insufficient molar excess of biotin reagent. | Increase the molar ratio of biotin to protein and optimize empirically. | |
| Protein Precipitation | High concentration of organic solvent. | Keep the volume of the added biotin stock solution low (<10% of the total reaction volume). |
| Protein is unstable in the reaction conditions. | Perform the reaction at a lower temperature (4°C) for a longer duration. | |
| Loss of Protein Activity | Biotinylation of critical lysine residues in an active or binding site. | Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling. Consider alternative labeling chemistries that target other residues (e.g., sulfhydryls). |
| High Background in Assays | Incomplete removal of unreacted biotin. | Ensure thorough purification using appropriate size-exclusion chromatography or extensive dialysis. |
References
An In-depth Technical Guide to the Safety and Handling of Biotin-C10-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Biotin-C10-NHS Ester, a versatile biotinylation reagent. It covers essential safety and handling procedures, chemical properties, and detailed experimental protocols to ensure its effective and safe use in research and development.
Chemical Identity and Properties
This compound is a molecule designed for the covalent attachment of biotin to other molecules, a process known as biotinylation. It consists of three key components: a biotin moiety for high-affinity binding to streptavidin and avidin, a C10 spacer arm, and an N-hydroxysuccinimide (NHS) ester group that reacts with primary amines.[1][2] The NHS ester provides a means to form a stable amide bond with primary amines present on proteins, peptides, and other molecules.[1][3]
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Property | This compound | Biotin-NHS Ester | Biotin-PEG10-NHS Ester |
| CAS Number | 887628-40-2[4] | 35013-72-0 | Not explicitly found |
| Molecular Formula | C37H64N4O16S | C14H19N3O5S | C37H64N4O16S |
| Molecular Weight ( g/mol ) | ~853.0 | 341.38 | 853.0 |
| Spacer Arm Length (Å) | Not specified | 13.5 | ~52.5 |
| Solubility | Soluble in DMSO and DMF | Soluble in DMSO and DMF | Soluble in anhydrous DMF or DMSO |
Safety and Hazard Information
Proper handling of this compound is crucial to ensure laboratory safety. The primary hazards are associated with its reactive nature and potential for irritation.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
-
Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.
Precautionary Measures:
-
Handling: Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Environmental Precautions: Avoid release to the environment.
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
In Case of Skin Contact: Rinse skin with water. Remove contaminated clothing.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Inhaled: Move person into fresh air.
Storage and Stability
The stability of this compound, particularly the moisture-sensitive NHS ester group, is critical for its reactivity and successful biotinylation.
Solid Form:
-
Long-term Storage: Store at -20°C in a desiccated, light-protected environment. Some sources suggest storage for up to 12 months under these conditions.
-
Short-term Storage: Stable at ambient temperatures for short periods, such as during shipping.
-
Handling: Before opening, the container must be allowed to equilibrate to room temperature to prevent moisture condensation.
In Solution:
-
Solvents: Prepare stock solutions in anhydrous, amine-free organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Stability: NHS esters are susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis increases with higher pH. It is highly recommended to prepare solutions immediately before use.
-
Storage of Stock Solutions: If a stock solution must be stored, it should be aliquoted and kept at -80°C for up to 6 months. A solution in dry DMF may remain active for at least one month.
Experimental Protocols
The following protocols provide a general framework for the biotinylation of proteins and nucleic acids using this compound. Optimization may be required for specific applications.
This protocol outlines the steps for labeling proteins with this compound.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer) at pH 7-9.
-
This compound
-
Anhydrous DMF or DMSO
-
Quenching buffer (e.g., Tris, glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Dissolve the protein in a suitable amine-free buffer at a concentration of 2-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Biotinylation Reaction:
-
Calculate the required amount of this compound. A 10- to 20-fold molar excess of the biotinylation reagent over the protein is a common starting point.
-
Add the dissolved this compound to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
-
Quenching the Reaction: Add a quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS).
This protocol details the labeling of amine-modified DNA or RNA.
Materials:
-
Amine-modified oligonucleotide in a suitable buffer.
-
This compound
-
Anhydrous DMF or DMSO
-
Purification supplies (e.g., gel electrophoresis equipment)
Procedure:
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in a suitable buffer.
-
Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening. Immediately before use, dissolve it in anhydrous DMF or DMSO to a concentration of 10 mg/mL. This solution should be used promptly.
-
Biotinylation Reaction:
-
Calculate the volume of the this compound solution needed to achieve a 10- to 20-fold molar excess relative to the oligonucleotide.
-
Add the calculated volume to the oligonucleotide solution.
-
Vortex gently and incubate for 2 hours at room temperature or overnight at 4°C. Protect from light if the nucleic acid is light-sensitive.
-
-
Purification and Analysis: The biotinylated nucleic acid can be purified and analyzed using techniques such as gel electrophoresis. A sample can be run on an agarose or polyacrylamide gel to confirm the modification.
Visualizations
The following diagram illustrates the two-stage process of biotinylating a protein and the subsequent high-affinity interaction with streptavidin.
References
Methodological & Application
Application Notes and Protocols: Biotin-C10-NHS Ester Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent labeling of proteins with Biotin-C10-NHS Ester. This reagent is a valuable tool for attaching a biotin moiety to proteins and other biomolecules containing primary amines, enabling a wide range of applications including affinity purification, immunoassays, and protein interaction studies.
Introduction
This compound is an amine-reactive biotinylation reagent. The N-hydroxysuccinimide (NHS) ester group reacts specifically and efficiently with primary amino groups (-NH₂) present on the side chains of lysine residues and the N-terminus of polypeptides, forming a stable amide bond.[1][2][3][4] The C10 designation refers to a 10-atom spacer arm that separates the biotin molecule from the reactive group. This spacer arm helps to reduce steric hindrance, allowing for more efficient binding of the biotinylated protein to avidin or streptavidin.[2] The reaction is typically carried out in a buffer with a pH between 7.2 and 8.5. It is crucial to use buffers free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the NHS ester.
Quantitative Data Summary
The efficiency of the biotinylation reaction is influenced by several factors. The following table summarizes key quantitative parameters for consideration when designing a protein labeling experiment with this compound.
| Parameter | Recommended Range/Value | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to more efficient labeling. |
| This compound:Protein Molar Ratio | 10:1 to 40:1 | A 20-fold molar excess is a common starting point. The optimal ratio should be determined empirically for each protein. |
| Reaction pH | 7.2 - 8.5 | A pH of 8.3 is often considered optimal. The rate of NHS ester hydrolysis increases at higher pH. |
| Reaction Time | 30 - 60 minutes at Room Temperature | Can also be performed for 2 hours on ice to slow down hydrolysis of the NHS ester. |
| Reaction Buffer | Amine-free buffers (e.g., PBS, HEPES, Bicarbonate) | Buffers containing primary amines (e.g., Tris, Glycine) will quench the reaction. |
| Degree of Labeling (DOL) | 2 - 10 biotins per antibody (typical) | The optimal DOL is application-dependent and should be determined experimentally. |
Experimental Protocols
Materials and Reagent Preparation
Materials:
-
Protein of interest
-
This compound
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 or 100 mM sodium bicarbonate, pH 8.3)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Desalting column or dialysis equipment for purification
Reagent Preparation:
-
Protein Solution:
-
Prepare the protein of interest in the chosen amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, it must be exchanged into the amine-free reaction buffer via dialysis or a desalting column.
-
-
This compound Stock Solution:
-
This compound is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Do not prepare aqueous stock solutions for storage as the NHS ester will readily hydrolyze.
-
Protein Labeling Procedure
-
Calculate Reagent Volumes: Determine the required volume of the this compound stock solution to achieve the desired molar excess. A 20-fold molar excess is a good starting point.
-
Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Gently mix the reaction solution immediately.
-
Incubate the reaction for 30-60 minutes at room temperature, or for 2 hours on ice. Protect the reaction from light.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM (e.g., add Tris or glycine).
-
Incubate for an additional 15-30 minutes at room temperature. This will consume any unreacted this compound.
-
Purification of the Biotinylated Protein
It is crucial to remove the unreacted biotin and quenching reagents from the labeled protein.
-
Gel Filtration/Desalting Column: This is the most common method for purifying the biotinylated protein. Use a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Dialysis: Dialyze the reaction mixture against a large volume of an appropriate buffer (e.g., PBS) with several buffer changes.
Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the average number of biotin molecules conjugated to each protein molecule, should be determined to ensure reproducibility.
-
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method. HABA binds to avidin, producing a color change that can be measured at 500 nm. When the biotinylated protein is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin.
-
Spectrophotometric Methods: Some commercially available biotinylation reagents contain a chromophore that allows for the direct spectrophotometric determination of the DOL.
-
Competition ELISA: A competition ELISA can be developed to quantify the degree of biotinylation. This method involves the digestion of the biotinylated protein and subsequent analysis in a competitive binding assay.
Visualizations
Experimental Workflow
Caption: Workflow for protein labeling with this compound.
Biotin-NHS Ester Reaction with Primary Amine
Caption: Reaction of this compound with a primary amine on a protein.
References
Application Notes and Protocols for Labeling Cell Surface Proteins with Biotin-C10-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the efficient and specific labeling of cell surface proteins using Biotin-C10-NHS Ester. This reagent is a valuable tool for a variety of applications, including the study of receptor trafficking, identification of protein-protein interactions at the cell surface, and the isolation of specific cell populations.
Introduction
This compound is an amine-reactive biotinylation reagent that covalently attaches biotin to proteins and other molecules containing primary amines. The N-hydroxysuccinimide (NHS) ester group reacts with the primary amines (-NH2) on lysine residues and the N-terminus of proteins to form stable amide bonds. The C10 spacer arm provides flexibility and minimizes steric hindrance, which can improve the accessibility of the biotin moiety to avidin or streptavidin for subsequent detection or purification. Due to its membrane-impermeable nature, when used with intact cells, this compound selectively labels proteins on the outer surface of the plasma membrane.
Key Applications:
-
Proteomic analysis of the cell surface proteome: Isolate and identify cell surface proteins to understand cellular function and identify potential biomarkers or drug targets.
-
Study of receptor internalization and trafficking: Monitor the movement of cell surface receptors upon ligand binding or other stimuli.
-
Analysis of protein-protein interactions: Identify binding partners of a specific cell surface protein.
-
Cell adhesion studies: Investigate the role of cell surface proteins in cell-cell and cell-matrix interactions.
-
Immunoassays: Utilize the high-affinity interaction of biotin and streptavidin for sensitive detection in assays like ELISA and Western blotting.[1]
Experimental Protocols
Materials and Reagents
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0, ice-cold
-
Quenching Buffer (e.g., PBS containing 100 mM glycine or Tris), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads or magnetic beads
-
Cells of interest (adherent or in suspension)
Experimental Workflow
The following diagram outlines the general workflow for cell surface protein biotinylation.
Detailed Protocol for Labeling Adherent Cells
-
Cell Preparation:
-
Culture adherent cells in appropriate multi-well plates (e.g., 6-well or 12-well plates) to 80-90% confluency.
-
On the day of the experiment, aspirate the culture medium.
-
-
Washing:
-
Gently wash the cells twice with ice-cold PBS (pH 8.0). It is crucial to perform all washing and subsequent steps on ice to minimize endocytosis and maintain cell membrane integrity.
-
-
Biotinylation Reaction:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution in ice-cold PBS (pH 8.0) to a final working concentration. The optimal concentration should be determined empirically but a starting point of 0.5-1 mg/mL is recommended.[2]
-
Add the biotinylation solution to the cells, ensuring the cell monolayer is completely covered (e.g., 1 mL for a well in a 6-well plate).
-
Incubate on a rocking platform for 30 minutes at 4°C.[3]
-
-
Quenching:
-
Aspirate the biotinylation solution.
-
Wash the cells once with ice-cold Quenching Buffer (e.g., PBS with 100 mM glycine) to stop the reaction by reacting with excess NHS ester.
-
Incubate with the Quenching Buffer for 5-10 minutes at 4°C.
-
-
Final Washes:
-
Wash the cells three times with ice-cold PBS to remove any unreacted biotin and quenching reagent.
-
-
Cell Lysis:
-
Add an appropriate volume of ice-cold cell lysis buffer containing protease inhibitors to each well.
-
Incubate on ice for 10-15 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
Protocol for Labeling Suspension Cells
-
Cell Preparation:
-
Harvest suspension cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant.
-
-
Washing:
-
Resuspend the cell pellet in ice-cold PBS (pH 8.0) and centrifuge again. Repeat this wash step twice.
-
-
Biotinylation Reaction:
-
Resuspend the washed cells in ice-cold PBS (pH 8.0) at a concentration of 1 x 10^7 to 2.5 x 10^7 cells/mL.
-
Prepare the this compound solution as described for adherent cells and add it to the cell suspension.
-
Incubate for 30 minutes at 4°C with gentle rotation.
-
-
Quenching:
-
Add an equal volume of ice-cold Quenching Buffer to the cell suspension and incubate for 5-10 minutes at 4°C.
-
Pellet the cells by centrifugation.
-
-
Final Washes:
-
Wash the cell pellet three times with ice-cold PBS.
-
-
Cell Lysis:
-
Proceed with cell lysis as described for adherent cells.
-
Data Presentation: Optimization Parameters
The efficiency of cell surface biotinylation can be influenced by several factors. The following tables provide recommended starting conditions and ranges for optimization.
Table 1: this compound Concentration
| Concentration | Expected Outcome | Notes |
| 0.1 - 0.5 mg/mL | Lower labeling efficiency, suitable for highly abundant proteins. | Minimizes the risk of cell toxicity. |
| 0.5 - 1.0 mg/mL | Optimal for most cell types and applications. | Recommended starting range. |
| 1.0 - 2.0 mg/mL | Higher labeling efficiency, may be necessary for low-abundance proteins. | Increased risk of non-specific labeling and cell damage. Monitor cell viability. |
Table 2: Incubation Time and Temperature
| Temperature | Time | Expected Outcome | Notes |
| 4°C | 30 minutes | Optimal for specific cell surface labeling. | Minimizes internalization of the biotin reagent. [3] |
| Room Temperature | 15-30 minutes | Increased reaction rate. | Higher risk of reagent internalization and labeling of intracellular proteins. |
Table 3: Cell Number and Reagent Volume
| Plate/Vessel Format | Recommended Cell Number (Adherent) | Recommended Cell Number (Suspension) | Recommended Biotinylation Solution Volume |
| 96-well plate | 1-5 x 10^4 cells/well | 5-10 x 10^4 cells/well | 100 µL/well |
| 24-well plate | 1-3 x 10^5 cells/well | 0.5-1 x 10^6 cells/well | 250 µL/well |
| 12-well plate | 3-5 x 10^5 cells/well | 1-2 x 10^6 cells/well | 500 µL/well |
| 6-well plate | 0.8-1.2 x 10^6 cells/well | 2-5 x 10^6 cells/well | 1 mL/well |
| 10 cm dish | 5-8 x 10^6 cells | 1-2 x 10^7 cells | 5 mL |
Visualization of the Biotinylation Reaction
The following diagram illustrates the chemical reaction between this compound and a primary amine on a cell surface protein.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no signal of biotinylated proteins | Inefficient biotinylation | Optimize this compound concentration and incubation time. Ensure the pH of the PBS is between 7.2 and 8.0. Use freshly prepared biotinylation reagent. |
| Low abundance of target protein | Increase the number of starting cells. | |
| Inefficient protein extraction | Use a more stringent lysis buffer. | |
| High background or non-specific binding | Intracellular protein labeling | Perform all steps at 4°C to minimize endocytosis. Ensure cells are not permeable. |
| Incomplete quenching | Increase the concentration or incubation time of the quenching buffer. | |
| Insufficient washing | Increase the number and volume of washes after biotinylation and quenching. | |
| Cell death or detachment | Reagent toxicity | Decrease the concentration of this compound. |
| Harsh handling | Handle cells gently during washing steps, especially for loosely adherent cell lines. |
By following these detailed protocols and optimization guidelines, researchers can confidently and effectively label cell surface proteins with this compound for a wide range of downstream applications.
References
Application Notes and Protocols for Antibody Biotinylation using Biotin-C10-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule such as an antibody, is a fundamental technique in life sciences research. The exceptionally high affinity of biotin for streptavidin and avidin is leveraged in a multitude of applications, including ELISA, Western blotting, immunohistochemistry (IHC), immunofluorescence (IF), flow cytometry, and affinity purification.[1][2][3][4] Biotin-C10-NHS ester is an amine-reactive reagent designed for the efficient labeling of antibodies and other proteins. This reagent targets primary amines, specifically the N-terminus and the side chain of lysine residues, to form a stable amide bond under mild reaction conditions.[4] The C10 spacer arm provides a flexible linkage between the biotin molecule and the antibody, which can help to minimize steric hindrance and improve the accessibility of the biotin for binding to streptavidin.
Principle of the Reaction
The N-hydroxysuccinimide (NHS) ester of the Biotin-C10 reagent reacts with primary amine groups on the antibody in a buffer with a pH range of 7-9. This reaction results in the formation of a stable amide bond, covalently linking the biotin to the antibody. The efficiency of the reaction is dependent on factors such as pH, temperature, and the molar ratio of biotin to antibody.
Experimental Protocols
Preparation of Antibody
It is crucial to prepare the antibody in a buffer that is free of primary amines, as these will compete with the antibody for reaction with the this compound.
-
Recommended Buffers: Phosphate-Buffered Saline (PBS) pH 7.2-8.0, or 100 mM carbonate/bicarbonate buffer pH 8.0-8.5.
-
Buffer Exchange: If the antibody is in a buffer containing Tris, glycine, or sodium azide, a buffer exchange must be performed. This can be achieved through dialysis, desalting columns (size exclusion chromatography), or ultrafiltration.
-
Antibody Concentration: The optimal antibody concentration for biotinylation is typically between 1-10 mg/mL. For consistent results, it is advisable to use a consistent antibody concentration for all biotinylation reactions.
Biotinylation Reaction
The following protocol is a general guideline and may need to be optimized for specific antibodies and applications.
-
Reagent Preparation: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) to a stock concentration of 10 mM. NHS esters are moisture-sensitive and should be stored desiccated and allowed to come to room temperature before opening to prevent condensation and hydrolysis.
-
Molar Excess Calculation: The molar ratio of biotin reagent to antibody is a critical parameter that influences the degree of biotinylation. A higher molar excess will generally result in a higher number of biotin molecules per antibody. The optimal ratio should be determined empirically for each antibody.
-
For a starting point, a 10- to 30-fold molar excess of biotin to antibody is often recommended.
-
For more dilute antibody solutions (e.g., 2 mg/mL), a higher molar excess (e.g., ≥ 20-fold) may be necessary to achieve the desired labeling efficiency.
-
-
Reaction Incubation:
-
Slowly add the calculated volume of the this compound stock solution to the prepared antibody solution while gently vortexing.
-
Incubate the reaction mixture in the dark at room temperature for 30-60 minutes, or on ice for 2 hours. Incubation temperatures can range from 4-37°C and times from a few minutes to 12 hours.
-
Quenching the Reaction
To stop the biotinylation reaction, a quenching buffer containing primary amines is added to react with any excess NHS ester.
-
Quenching Buffer: Add 1 M Tris-HCl, pH 8.0 or 1 M Glycine to a final concentration of 50-100 mM.
-
Incubation: Incubate for 15-30 minutes at room temperature.
Purification of Biotinylated Antibody
It is essential to remove unconjugated biotin to prevent interference in downstream applications.
-
Purification Methods:
-
Size Exclusion Chromatography (Desalting Columns): This is a rapid and effective method for separating the larger biotinylated antibody from the smaller, unreacted biotin molecules.
-
Dialysis: This method involves dialyzing the reaction mixture against a suitable buffer (e.g., PBS) to remove small molecules. It is a more time-consuming method.
-
Affinity Chromatography: Immobilized metal affinity chromatography (IMAC) can be used for smaller batches of antibodies. Streptavidin or avidin-coated resins can also be utilized for purification.
-
Storage of Biotinylated Antibody
-
Storage Conditions: Store the purified biotinylated antibody at 4°C for short-term storage or at -20°C to -80°C for long-term storage. To prevent repeated freeze-thaw cycles, it is recommended to aliquot the antibody solution.
-
Stabilizers: For long-term stability, a stabilizer such as bovine serum albumin (BSA) can be added at a concentration of 2 mg/mL.
Data Presentation
| Parameter | Recommended Range/Value | Reference |
| Antibody Concentration | 1-10 mg/mL | |
| Reaction Buffer pH | 7.2 - 8.5 | |
| Biotin:Antibody Molar Ratio | 10:1 to 30:1 (starting point) | |
| Reaction Time | 30-60 min (Room Temp) or 2h (Ice) | |
| Quenching Agent | 1 M Tris-HCl or 1 M Glycine | |
| Typical Degree of Labeling | 3-12 biotins per antibody |
Experimental Workflows and Signaling Pathways
Antibody Biotinylation Workflow
Caption: Workflow for antibody biotinylation using this compound.
Streptavidin-Biotin Based ELISA Detection
Caption: Streptavidin-biotin signal amplification in a sandwich ELISA.
Quantification of Biotin Incorporation
Determining the degree of labeling (DOL), or the number of biotin molecules per antibody, is crucial for ensuring the quality and consistency of the biotinylated antibody. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method for this purpose.
HABA Assay Protocol
The HABA assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin working solution according to the manufacturer's instructions.
-
Measure Baseline Absorbance: In a cuvette or microplate well, add the HABA/Avidin solution and measure the absorbance at 500 nm. This reading represents the avidin-HABA complex.
-
Add Biotinylated Sample: Add a known amount of the purified biotinylated antibody to the HABA/Avidin solution and mix well.
-
Measure Final Absorbance: After the reading stabilizes, measure the absorbance at 500 nm again. The decrease in absorbance is proportional to the amount of biotin in the sample.
-
Calculate Biotin Concentration: The concentration of biotin can be calculated using the change in absorbance and the molar extinction coefficient of the avidin-HABA complex. The degree of labeling can then be determined by dividing the moles of biotin by the moles of antibody.
| Assay | Principle | Wavelength | Advantages | Disadvantages |
| HABA Assay | Colorimetric; displacement of HABA from avidin-HABA complex by biotin. | 500 nm | Simple, rapid, and does not require specialized equipment. | Can underestimate the true biotin molar substitution ratio. |
| ChromaLINK Assay | Spectrophotometric; utilizes a UV-traceable chromophore in the biotin linker. | 354 nm | More accurate than HABA; non-destructive. | Requires a specific biotinylation reagent. |
| Fluorescence-Based Assays | Displacement of a fluorescently quenched molecule from avidin by biotin. | Varies | High sensitivity. | Requires a spectrofluorometer. |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Biotinylation Efficiency | Presence of primary amines (e.g., Tris, glycine) in the antibody buffer. | Perform buffer exchange into an amine-free buffer like PBS. |
| Hydrolyzed (inactive) NHS ester reagent. | Use fresh, high-quality NHS ester; store desiccated and warm to room temperature before opening. | |
| Low antibody concentration. | Increase the antibody concentration to >1 mg/mL. | |
| Insufficient molar excess of biotin reagent. | Increase the molar ratio of biotin to antibody. | |
| Antibody Precipitation | High degree of biotinylation leading to aggregation. | Decrease the molar excess of the biotin reagent or shorten the reaction time. |
| High Background in Immunoassays | Presence of unconjugated biotin. | Ensure thorough purification of the biotinylated antibody using methods like desalting columns or dialysis. |
| Loss of Antibody Activity | Biotinylation of lysine residues in the antigen-binding site. | Reduce the molar excess of the biotin reagent; consider alternative biotinylation chemistries that target other functional groups. |
References
Application Notes and Protocols for Biotin-C10-NHS Ester in Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-C10-NHS Ester is a versatile biotinylation reagent widely employed in molecular biology and proteomics for the labeling of proteins and other biomolecules. This reagent features a biotin moiety, a 10-carbon spacer arm, and an N-hydroxysuccinimide (NHS) ester functional group. The NHS ester reacts efficiently with primary amines (e.g., the side chain of lysine residues and the N-terminus of polypeptides) to form stable amide bonds. The long C10 spacer arm minimizes steric hindrance, facilitating the high-affinity interaction between biotin and streptavidin (or avidin), which is fundamental to various applications, including pull-down assays.[1][2]
Pull-down assays are a powerful in vitro technique used to isolate and identify binding partners to a "bait" protein.[3] By biotinylating a protein of interest (the bait), researchers can subsequently use streptavidin-coated beads to capture the biotinylated bait and any interacting "prey" proteins from a complex biological sample, such as a cell lysate.[4] This methodology is instrumental in studying protein-protein interactions, validating potential drug targets, and elucidating cellular signaling pathways.[3]
Key Applications
-
Protein-Protein Interaction Studies: Identification and confirmation of novel protein binding partners.
-
Drug Target Validation: Isolating cellular targets of a biotinylated small molecule drug candidate.
-
Proteomics: Enrichment of specific protein complexes for subsequent analysis by mass spectrometry.
-
Immunoassays: Development of sensitive detection methods, such as ELISA and Western blotting.
Quantitative Data
The following table summarizes key quantitative data for this compound and related biotinylation reagents.
| Property | This compound | Biotin-NHS Ester | Biotin-PEG4-NHS Ester |
| Molecular Weight ( g/mol ) | 524.67 | 341.38 | 588.67 |
| Spacer Arm Length (Å) | ~22.4 | 13.5 | 29 |
| CAS Number | Not readily available | 35013-72-0 | 459426-22-3 |
| Solubility | DMSO, DMF | DMSO, DMF | Water, DMSO, DMF |
| Reactivity | Primary Amines | Primary Amines | Primary Amines |
Note: The spacer arm length for this compound is an approximation based on its chemical structure.
Experimental Protocols
Protocol 1: Biotinylation of a "Bait" Protein with this compound
This protocol provides a general procedure for the biotinylation of a purified protein.
Materials:
-
Purified "bait" protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare the Protein Sample: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines, such as Tris, will compete with the biotinylation reaction and should be avoided.
-
Prepare the Biotinylation Reagent: Immediately before use, dissolve the this compound in DMF or DMSO to a stock concentration of 10-20 mg/mL. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so it is critical to prepare this solution fresh.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quench the Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature to ensure all unreacted this compound is neutralized.
-
Remove Excess Biotin: Separate the biotinylated protein from unreacted biotinylation reagent and reaction byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
Verification of Biotinylation (Optional but Recommended): The efficiency of biotinylation can be assessed by various methods, including a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using streptavidin-HRP.
Protocol 2: Pull-Down Assay Using a Biotinylated "Bait" Protein
This protocol describes the use of a biotinylated "bait" protein to isolate interacting "prey" proteins from a cell lysate.
Materials:
-
Biotinylated "bait" protein (from Protocol 1)
-
Streptavidin-coated magnetic beads or agarose resin
-
Cell lysate containing "prey" proteins
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with protease inhibitors)
-
Wash Buffer (e.g., Lysis buffer with reduced detergent concentration or PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 1x SDS-PAGE sample buffer for denaturing elution, or a buffer containing 2-10 mM biotin for competitive elution)
-
Microcentrifuge tubes
-
Magnetic rack (for magnetic beads) or centrifuge
Procedure:
-
Prepare Streptavidin Beads:
-
Resuspend the streptavidin beads in their storage buffer.
-
Transfer the desired amount of bead slurry to a clean microcentrifuge tube. A common starting point is 50 µL of bead slurry per 50 µg of biotinylated protein.
-
Place the tube on a magnetic rack for 1 minute and discard the supernatant.
-
Wash the beads three times with 1 mL of Wash Buffer. For each wash, resuspend the beads, place the tube on the magnetic rack, and discard the supernatant.
-
-
Immobilize the Biotinylated "Bait" Protein:
-
Resuspend the washed streptavidin beads in 500 µL of Wash Buffer.
-
Add the biotinylated "bait" protein to the bead suspension.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotinylated protein to bind to the streptavidin beads.
-
Pellet the beads using the magnetic rack or centrifugation and discard the supernatant.
-
Wash the beads three times with 1 mL of Wash Buffer to remove any unbound "bait" protein.
-
-
Binding of "Prey" Proteins:
-
Add the cell lysate (containing "prey" proteins) to the beads with the immobilized "bait" protein.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the interaction between the "bait" and "prey" proteins.
-
Pellet the beads and collect the supernatant (this is the "unbound" fraction, which can be saved for analysis).
-
-
Washing:
-
Wash the beads extensively (3-5 times) with 1 mL of Wash Buffer to remove non-specifically bound proteins. For each wash, resuspend the beads, incubate briefly, pellet the beads, and discard the supernatant.
-
-
Elution:
-
Denaturing Elution: Resuspend the beads in 50-100 µL of 1x SDS-PAGE sample buffer and boil for 5-10 minutes. The eluted proteins will be in the supernatant after pelleting the beads. This method is suitable for analysis by SDS-PAGE and Western blotting.
-
Competitive Elution: Resuspend the beads in an elution buffer containing a high concentration of free biotin (e.g., 2-10 mM in PBS). Incubate for 10-30 minutes at room temperature with gentle agitation. The free biotin will compete with the biotinylated "bait" for binding to streptavidin, releasing the entire protein complex. This method is suitable for downstream applications where protein activity needs to be preserved.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining or Western blotting with an antibody specific to the suspected "prey" protein.
-
For identification of unknown interacting partners, the eluate can be subjected to mass spectrometry analysis.
-
Control Experiments
To ensure the specificity of the observed interactions, it is crucial to perform appropriate control experiments:
-
Negative Control 1 (Beads only): Incubate streptavidin beads with the cell lysate in the absence of the biotinylated "bait" protein. This will identify proteins that non-specifically bind to the beads.
-
Negative Control 2 (Unbiotinylated bait): If possible, perform the pull-down with a non-biotinylated version of the "bait" protein to control for interactions with the protein itself that are not dependent on the biotin-streptavidin capture.
-
Positive Control: If a known interactor of the "bait" protein is available, a pull-down assay confirming this interaction can validate the experimental setup.
Visualizations
Caption: Workflow for a typical biotin pull-down experiment.
Caption: Identifying protein-protein interactions via pull-down.
Caption: Using pull-downs to map signaling pathways.
References
Application Notes and Protocols for Labeling Peptides with Biotin-C10-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule such as a peptide, is a fundamental technique in life sciences research. The exceptionally high affinity of biotin for avidin and streptavidin (Kd = 10-15 M) forms the basis for numerous applications in detection, purification, and immobilization.[1] Biotin-C10-NHS Ester is an amine-reactive biotinylation reagent that enables the covalent attachment of biotin to peptides. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines, such as the N-terminal α-amino group and the ε-amino group of lysine residues, to form stable amide bonds.[2][3] The C10 spacer arm, a hydrophilic 10-carbon chain, helps to reduce steric hindrance, allowing for more efficient binding of the biotin moiety to avidin or streptavidin. This document provides detailed protocols for the labeling of peptides with this compound, along with methods for purification and characterization of the resulting biotinylated peptide.
Principle of Reaction
The labeling reaction involves the nucleophilic attack of a primary amine from the peptide on the carbonyl carbon of the NHS ester of Biotin-C10. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is typically carried out in a slightly alkaline buffer to ensure the primary amines are deprotonated and thus more nucleophilic.
Applications of Biotinylated Peptides
Biotinylated peptides are versatile tools used in a wide range of applications, including:
-
Immunoassays: Utilized in techniques like ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting for the detection and quantification of specific analytes.[4][5]
-
Affinity Purification: Biotinylated peptides can be immobilized on streptavidin-coated supports to purify interacting molecules, such as proteins or antibodies.
-
Protein-Protein Interaction Studies: Used as "bait" in pull-down assays to identify and study binding partners from cell lysates or other complex mixtures.
-
Cellular and Tissue Labeling: Employed for imaging and tracking specific targets in cells and tissues through microscopy and flow cytometry.
-
Drug Discovery: Utilized in screening assays to identify compounds that interact with specific peptide targets.
Experimental Protocols
Peptide Labeling with this compound
This protocol describes the general procedure for biotinylating a peptide with this compound. Optimal conditions may vary depending on the specific peptide.
Materials:
-
Peptide of interest
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffered Saline (PBS), pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the peptide has low aqueous solubility, it can first be dissolved in a minimal amount of DMSO or DMF and then diluted with the Reaction Buffer. The final concentration of the organic solvent should be less than 10% of the total reaction volume.
-
This compound Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Do not prepare aqueous stock solutions as the NHS ester will readily hydrolyze.
-
Biotinylation Reaction: Add a 5- to 20-fold molar excess of the 10 mM this compound stock solution to the peptide solution. The optimal molar ratio should be determined empirically for each peptide.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted this compound.
Quantitative Data Summary for Peptide Labeling:
| Parameter | Recommended Range | Notes |
| Peptide Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| This compound Molar Excess | 5 to 20-fold | The optimal ratio depends on the number of primary amines on the peptide and the desired degree of labeling. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or PBS | pH should be between 8.3 and 8.5 for optimal reaction with primary amines. Avoid buffers containing primary amines like Tris or glycine. |
| Reaction pH | 8.3 - 8.5 | A lower pH (e.g., 6.5) can be used to preferentially label the N-terminal α-amino group over lysine ε-amino groups. |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures can be used to slow down the hydrolysis of the NHS ester. |
| Reaction Time | 1-4 hours at Room Temperature or Overnight at 4°C | Longer incubation times may be required for less reactive peptides. |
| Solvent for this compound | Anhydrous DMSO or DMF | Ensure the solvent is anhydrous to prevent premature hydrolysis of the NHS ester. |
Purification of Biotinylated Peptide
After the labeling reaction, it is crucial to remove unreacted biotin reagent and quenching buffer components. The choice of purification method depends on the size of the peptide.
A. Size-Exclusion Chromatography (Desalting)
This method is suitable for peptides with a molecular weight significantly different from that of the biotinylation reagent.
Materials:
-
Desalting column (e.g., Sephadex G-10 or equivalent)
-
Appropriate elution buffer (e.g., PBS)
Procedure:
-
Equilibrate the desalting column with the desired elution buffer according to the manufacturer's instructions.
-
Apply the quenched reaction mixture to the top of the column.
-
Elute the biotinylated peptide with the elution buffer. The biotinylated peptide will elute in the void volume, while the smaller, unreacted biotin reagent and other small molecules will be retained by the column.
-
Collect fractions and monitor the absorbance at 280 nm (if the peptide contains tryptophan or tyrosine residues) to identify the peptide-containing fractions.
B. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution method suitable for purifying peptides of all sizes and for separating biotinylated from unbiotinylated peptides.
Materials:
-
RP-HPLC system with a C18 column
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Equilibrate the C18 column with a low concentration of Solvent B (e.g., 5%).
-
Inject the quenched reaction mixture onto the column.
-
Elute the peptides using a linear gradient of Solvent B. Biotinylated peptides are typically more hydrophobic and will elute later than their unlabeled counterparts.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect the fractions corresponding to the biotinylated peptide peak.
-
Confirm the identity of the purified peptide by mass spectrometry.
Characterization of Biotinylated Peptide
A. Mass Spectrometry
Mass spectrometry is the most definitive method to confirm successful biotinylation and to determine the degree of labeling.
Procedure:
-
Analyze a sample of the purified biotinylated peptide using a mass spectrometer (e.g., MALDI-TOF or ESI-MS).
-
Compare the observed molecular weight with the calculated molecular weight of the biotinylated peptide. The mass of the Biotin-C10 moiety is added to the mass of the peptide for each successful labeling event.
B. HABA Assay (for qualitative estimation)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay provides a simple colorimetric method to estimate the amount of biotin incorporated.
Principle: The HABA dye binds to avidin, producing a color that can be measured at 500 nm. Biotin displaces the HABA dye, causing a decrease in absorbance that is proportional to the amount of biotin present.
Visualizations
Caption: Experimental workflow for labeling peptides with this compound.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Team:LMU-TUM Munich/Linkerchemistry - 2016.igem.org [2016.igem.org]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 5. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]
Application Notes and Protocols for Calculating Molar Excess of Biotin-C10-NHS Ester for Labeling
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule such as a protein, antibody, or peptide, is a fundamental technique in life sciences research and drug development. The exceptionally high affinity of the biotin-avidin (or streptavidin) interaction is leveraged in a multitude of applications, including immunoassays (e.g., ELISA, Western blotting), affinity purification, and protein-protein interaction studies. Biotin-C10-NHS Ester is an amine-reactive biotinylation reagent that facilitates the covalent attachment of biotin to molecules containing primary amines. The "C10" designation refers to the 10-carbon spacer arm that separates the biotin molecule from the reactive N-hydroxysuccinimide (NHS) ester. This spacer arm helps to minimize steric hindrance, ensuring that the biotin moiety is accessible for binding to avidin or streptavidin.
This document provides a detailed guide for researchers, scientists, and drug development professionals on how to accurately calculate the molar excess of this compound required for successful and reproducible labeling of proteins and other biomolecules.
Principle of the Reaction
The biotinylation reaction with an NHS ester occurs through the nucleophilic attack of a primary amine (-NH₂) on the carbonyl carbon of the NHS ester. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1] The primary targets for this reaction on a protein are the ε-amino group of lysine residues and the α-amino group at the N-terminus.[2][3] The efficiency of this reaction is highly dependent on the pH of the reaction buffer, with optimal conditions typically being in the range of pH 7.2-8.5, where primary amines are deprotonated and more nucleophilic.[1][2]
Calculating the Molar Excess of this compound
The degree of biotinylation can be controlled by adjusting the molar ratio of the biotin reagent to the protein. A higher molar excess of biotin will generally result in a higher degree of labeling. However, excessive labeling can lead to protein precipitation or loss of biological activity, especially if critical lysine residues are modified. Therefore, optimizing the molar excess is a critical step.
Step 1: Determine the Moles of Protein
First, you need to know the concentration and molecular weight of your protein.
-
Formula: Moles of Protein = (Mass of Protein (g)) / (Molecular Weight of Protein ( g/mol ))
-
Example: You have 2 mg of an antibody (IgG) with a molecular weight of 150,000 g/mol .
-
Mass of Protein = 2 mg = 0.002 g
-
Moles of IgG = 0.002 g / 150,000 g/mol = 1.33 x 10⁻⁸ mol (or 13.3 nmol)
-
Step 2: Determine the Moles of this compound Needed
Choose a desired molar excess. For initial experiments, a 20-fold molar excess is often a good starting point.
-
Formula: Moles of Biotin Reagent = Moles of Protein × Desired Molar Excess
-
Example (continued): Using a 20-fold molar excess:
-
Moles of this compound = 1.33 x 10⁻⁸ mol × 20 = 2.66 x 10⁻⁷ mol (or 266 nmol)
-
Step 3: Calculate the Mass of this compound to Add
You will need the molecular weight of this compound, which is 524.67 g/mol .
-
Formula: Mass of Biotin Reagent (g) = Moles of Biotin Reagent × Molecular Weight of Biotin Reagent ( g/mol )
-
Example (continued):
-
Mass of this compound = 2.66 x 10⁻⁷ mol × 524.67 g/mol = 1.39 x 10⁻⁴ g = 0.139 mg
-
Step 4: Prepare a Stock Solution and Add to the Reaction
It is often impractical to weigh such a small amount accurately. Therefore, a stock solution of the biotin reagent is typically prepared in an organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF).
-
Example (continued): Prepare a 10 mM stock solution of this compound in DMSO.
-
To make 1 mL of a 10 mM solution: 0.01 mol/L × 0.001 L × 524.67 g/mol = 0.00524 g = 5.24 mg. So, dissolve 5.24 mg of this compound in 1 mL of DMSO.
-
Now, calculate the volume of the 10 mM stock solution to add to your protein solution:
-
Volume = Moles of Biotin Reagent / Concentration of Stock Solution
-
Volume = 2.66 x 10⁻⁷ mol / 0.01 mol/L = 2.66 x 10⁻⁵ L = 26.6 µL
-
-
Therefore, you would add 26.6 µL of a 10 mM this compound stock solution to your 2 mg of IgG.
Data Presentation
Table 1: Recommended Molar Excess of this compound and Expected Outcomes
| Molar Excess of Biotin Reagent to Protein | Typical Protein Concentration | Expected Degree of Labeling | Potential Considerations |
| 5:1 to 10:1 | 5-10 mg/mL | Low to Moderate | Good for applications sensitive to loss of protein activity. |
| 12:1 to 20:1 | 2-10 mg/mL | Moderate to High | A common starting point for many applications like antibody labeling. |
| >20:1 | 1-5 mg/mL | High to Very High | Increased risk of protein precipitation and potential loss of biological function. |
Experimental Protocols
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS or HEPES, pH 7.2-8.5)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine)
-
Purification column (e.g., desalting column or dialysis cassette)
-
Reaction tubes
Protocol for Protein Biotinylation:
-
Protein Preparation:
-
Dissolve the protein to be biotinylated in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction. If necessary, perform a buffer exchange.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount in anhydrous DMSO. For example, dissolve 5.24 mg in 1 mL of DMSO.
-
Note: The NHS ester moiety is susceptible to hydrolysis. Prepare this solution immediately before use and discard any unused portion.
-
-
Biotinylation Reaction:
-
Add the calculated volume of the 10 mM this compound stock solution to the protein solution.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching buffer containing primary amines to consume any unreacted NHS ester. Add Tris-HCl or glycine to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Biotinylated Protein:
-
Remove excess, unreacted biotin and the quenching reagent by dialysis against PBS or by using a desalting column (e.g., Sephadex G-25). This step is crucial to prevent interference in downstream applications.
-
Determination of Biotin Incorporation (Optional but Recommended):
To ensure reproducibility, it is advisable to determine the degree of biotinylation. A common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This assay is based on the displacement of HABA from avidin by biotin, which results in a decrease in absorbance at 500 nm.
Mandatory Visualizations
Caption: Experimental workflow for biotinylation.
References
Application Notes and Protocols for Biotin-C10-NHS Ester Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the optimal buffer conditions and protocols for the successful labeling of proteins and other amine-containing molecules using Biotin-C10-NHS Ester.
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule, is a fundamental technique in life sciences. The high-affinity interaction between biotin and streptavidin is harnessed for various applications, including immunoassays, affinity purification, and protein-protein interaction studies.[1] this compound is an amine-reactive biotinylation reagent that facilitates the covalent attachment of biotin to proteins, peptides, and other molecules containing primary amines.[2] The N-hydroxysuccinimide (NHS) ester group reacts with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[1]
Principle of the Reaction
The biotinylation reaction with an NHS ester is a nucleophilic acyl substitution. The unprotonated primary amine on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[1] The reaction is most efficient at a slightly alkaline pH, where primary amines are deprotonated and more nucleophilic.[1]
Optimal Buffer Conditions
The selection of an appropriate buffer is critical for efficient biotinylation. The ideal buffer maintains a pH that balances the reactivity of the primary amines and the stability of the NHS ester.
pH
The pH of the reaction buffer is the most critical factor for successful labeling. The optimal pH range for NHS ester conjugation is between 7.2 and 8.5. A pH of 8.3-8.5 is frequently recommended as the ideal balance between amine reactivity and NHS ester stability. At a lower pH, the primary amines are protonated and thus less reactive. Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and reduces the labeling efficiency.
Compatible Buffers
Buffers that do not contain primary amines are essential for NHS ester labeling reactions. Suitable buffers include:
-
Phosphate-Buffered Saline (PBS) : A commonly used buffer, typically at a pH of 7.2-8.0.
-
Bicarbonate/Carbonate Buffers : 0.1 M sodium bicarbonate is a popular choice and has an appropriate pH for the reaction.
-
Borate Buffers : Can also be used within the optimal pH range.
-
HEPES Buffers : Another suitable non-amine-containing buffer.
Incompatible Buffers and Substances
Substances containing primary amines will compete with the target molecule for reaction with the NHS ester, significantly reducing the labeling efficiency. Therefore, the following should be avoided:
-
Tris-based buffers (e.g., TBS) : Tris contains a primary amine and is not recommended.
-
Glycine : Also contains a primary amine and should be avoided.
-
Ammonium salts : Will interfere with the reaction.
-
High concentrations of sodium azide : While low concentrations (≤ 3 mM) may not significantly interfere, higher concentrations should be avoided.
If the molecule of interest is in an incompatible buffer, a buffer exchange step using dialysis or a desalting column is necessary before starting the biotinylation reaction.
Quantitative Data on Labeling Conditions
The efficiency of biotinylation is influenced by both the pH and the composition of the reaction buffer. The stability of the this compound in aqueous solutions is also a critical factor.
Table 1: Effect of pH and Buffer Composition on Protein Biotinylation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Buffer | 0.1 M Sodium Bicarbonate | Phosphate Buffered Saline (PBS) | PBS | PBS |
| pH | 9.0 | 7.4 | 7.0 | 7.9 |
| Analyte | Bovine Serum Albumin (BSA) | Bovine Serum Albumin (BSA) | Antibody | Antibody |
| Reaction Time | 1 hour | 4 hours | Not Specified | Not Specified |
| Degree of Labeling | 1.1 | 0.9 | ~3 biotins/antibody | ~7 biotins/antibody |
| Reference |
This table summarizes data from different studies and is intended for comparative purposes. The degree of labeling can vary depending on the specific protein, its concentration, and the molar excess of the biotinylation reagent.
Table 2: Stability of NHS Esters in Aqueous Solutions (Hydrolysis Half-life)
| pH | Half-life of NHS Ester | Reference |
| < 6.5 | > 2 hours | |
| 7.0 | 4-5 hours | |
| > 8.0 | < 15 minutes | |
| 8.6 | 10 minutes |
This data is for a sulfo-NHS-LC-biotin ester but provides a good indication of the stability of NHS esters in general. The hydrolysis rate increases significantly with increasing pH.
Experimental Protocols
Materials
-
This compound
-
Protein or other amine-containing molecule to be labeled
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0 or 0.1 M sodium bicarbonate, pH 8.3)
-
Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Protocol for Protein Biotinylation
-
Buffer Exchange (if necessary): Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If the protein solution contains interfering substances like Tris or glycine, perform a buffer exchange using a desalting column or dialysis.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions, so do not prepare stock solutions for long-term storage in aqueous buffers.
-
Biotinylation Reaction:
-
Calculate the required amount of this compound. A 10-20 fold molar excess of the biotin reagent over the protein is a common starting point. The optimal molar ratio may need to be determined empirically.
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
-
Quenching the Reaction: To stop the biotinylation reaction, add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis. This step is crucial to prevent interference in downstream applications.
-
Storage: Store the biotinylated protein under appropriate conditions, typically at 4°C for short-term storage or -20°C for long-term storage. The addition of a cryoprotectant like glycerol may be beneficial for frozen storage.
Visualizations
Caption: Experimental workflow for protein biotinylation using this compound.
Caption: Reaction of this compound with a primary amine on a protein.
References
purification of biotinylated proteins after using Biotin-C10-NHS Ester
Application Notes and Protocols for Post-Biotinylation Cleanup Using Biotin-C10-NHS Ester
For researchers, scientists, and drug development professionals, the successful biotinylation of a protein is often just the first step. The subsequent purification of the labeled protein from unreacted biotin and other reaction components is critical for the reliability and accuracy of downstream applications. This document provides detailed application notes and protocols for the purification of proteins biotinylated using this compound, a common amine-reactive biotinylation reagent.
Introduction to Protein Biotinylation and Purification
Protein biotinylation is a powerful technique that involves the covalent attachment of biotin to a protein of interest.[1] This process leverages the high-affinity interaction between biotin and streptavidin (or avidin) for various applications, including protein purification, immobilization, and detection.[1][2] this compound is an N-hydroxysuccinimide (NHS) ester of biotin that reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a polypeptide) to form a stable amide bond.[3]
Following the biotinylation reaction, it is crucial to remove excess, unreacted biotinylation reagent. Failure to do so can lead to competition for binding sites on streptavidin-based matrices, resulting in reduced sensitivity and inaccurate results in downstream assays. This guide outlines three common methods for purifying biotinylated proteins: dialysis, size exclusion chromatography, and affinity chromatography.
Methods for Purifying Biotinylated Proteins
The choice of purification method depends on factors such as the properties of the biotinylated protein, the required level of purity, and the intended downstream application.
Dialysis
Dialysis is a technique that separates molecules based on size by selective diffusion across a semi-permeable membrane. It is an effective method for removing small molecules like unreacted this compound from a solution of larger biotinylated proteins.
Principle: The biotinylated protein solution is placed in a dialysis bag or cassette made of a semi-permeable membrane with a specific molecular weight cutoff (MWCO). This is then submerged in a large volume of buffer (dialysate). Smaller molecules, such as free biotin, can pass through the pores of the membrane into the dialysate, while the larger biotinylated protein is retained.
Advantages:
-
Simple and requires minimal specialized equipment.
-
Gentle on proteins, preserving their biological activity.
-
Can be used for buffer exchange simultaneously.
Disadvantages:
-
Time-consuming, often requiring overnight incubation.
-
Can lead to sample dilution.
-
Does not separate biotinylated from non-biotinylated proteins.
Size Exclusion Chromatography (SEC)
Also known as gel filtration, size exclusion chromatography separates molecules based on their hydrodynamic radius. This method is well-suited for removing small molecules like excess biotin from a protein sample.
Principle: The sample is passed through a column packed with porous beads. Larger molecules, such as the biotinylated protein, cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules, like free biotin, enter the pores, taking a longer, more tortuous path, and elute later.
Advantages:
-
Relatively fast, with typical run times of less than an hour.
-
Provides good separation of molecules with significant size differences.
-
Can be used for buffer exchange.
Disadvantages:
-
Can lead to sample dilution.
-
Does not separate biotinylated from non-biotinylated proteins.
-
Requires a chromatography system for optimal results.
Affinity Chromatography
Affinity chromatography is a highly specific purification method that utilizes the strong and specific interaction between biotin and streptavidin or avidin. This method is ideal for isolating biotinylated proteins from a mixture containing non-biotinylated proteins.
Principle: The biotinylated protein mixture is passed through a column containing a resin to which streptavidin or avidin is covalently bound. The biotinylated proteins bind tightly to the resin, while non-biotinylated proteins and other impurities are washed away. The purified biotinylated protein is then eluted from the column. Due to the very strong interaction between biotin and streptavidin, elution often requires harsh, denaturing conditions. Alternatively, monomeric avidin resins can be used for milder elution conditions.
Advantages:
-
Highly specific, resulting in high purity of the biotinylated protein.
-
Effectively separates biotinylated from non-biotinylated proteins.
Disadvantages:
-
Elution conditions can be harsh and may denature the protein.
-
The strong binding can make elution and recovery challenging.
-
The resin can be expensive.
Quantitative Data Summary
The following table summarizes typical quantitative data for the different purification methods. The exact values can vary depending on the specific protein, the degree of biotinylation, and the experimental conditions.
| Purification Method | Typical Protein Recovery | Purity of Biotinylated Protein | Time Required |
| Dialysis | >90% | Moderate (removes free biotin) | 4 hours to overnight |
| Size Exclusion Chromatography | 80-95% | Moderate (removes free biotin) | < 1 hour |
| Affinity Chromatography | 60-90% | High (isolates biotinylated protein) | 1-2 hours |
Experimental Protocols
Protocol 1: Protein Biotinylation with this compound
This protocol provides a general procedure for biotinylating a protein using this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, will compete with the biotinylation reaction and should be avoided.
-
Prepare the Biotinylation Reagent: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mg/mL.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
Protocol 2: Purification of Biotinylated Protein by Dialysis
Materials:
-
Biotinylated protein solution
-
Dialysis tubing or cassette with an appropriate MWCO
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Stir plate and stir bar
Procedure:
-
Prepare the Dialysis Membrane: If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions. If using a cassette, briefly rinse with the dialysis buffer.
-
Load the Sample: Load the biotinylated protein solution into the dialysis tubing or cassette.
-
Dialysis: Place the sealed tubing or cassette in a beaker containing the dialysis buffer. The volume of the dialysis buffer should be at least 200-500 times the sample volume. Stir the buffer gently on a stir plate.
-
Buffer Changes: Dialyze for 2-4 hours at 4°C. Change the dialysis buffer and continue to dialyze for another 2-4 hours. For optimal removal of free biotin, perform a third buffer change and dialyze overnight at 4°C.
-
Sample Recovery: Carefully remove the sample from the dialysis tubing or cassette.
Protocol 3: Purification of Biotinylated Protein by Size Exclusion Chromatography
Materials:
-
Biotinylated protein solution
-
Size exclusion chromatography column (e.g., Sephadex G-25)
-
Equilibration/Elution buffer (e.g., PBS, pH 7.4)
-
Chromatography system or syringe
Procedure:
-
Column Equilibration: Equilibrate the size exclusion column with at least 5 column volumes of the equilibration/elution buffer.
-
Sample Loading: Apply the biotinylated protein solution to the top of the column.
-
Elution: Elute the protein with the equilibration/elution buffer. The larger biotinylated protein will elute in the void volume of the column, while the smaller, unreacted biotin will be retained and elute later.
-
Fraction Collection: Collect fractions and monitor the protein concentration using a spectrophotometer at 280 nm or a protein assay.
-
Pooling Fractions: Pool the fractions containing the purified biotinylated protein.
Protocol 4: Purification of Biotinylated Protein by Streptavidin Affinity Chromatography
Materials:
-
Biotinylated protein solution
-
Streptavidin-agarose resin
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.8 for harsh elution; or a buffer containing free biotin for competitive elution with monomeric avidin)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Chromatography column
Procedure:
-
Resin Preparation: Prepare the streptavidin-agarose resin according to the manufacturer's instructions. Typically, this involves washing the resin with the binding/wash buffer.
-
Column Packing: Pack the resin into a chromatography column.
-
Column Equilibration: Equilibrate the column with 5-10 column volumes of binding/wash buffer.
-
Sample Loading: Apply the biotinylated protein solution to the column at a slow flow rate to allow for efficient binding.
-
Washing: Wash the column with 10-20 column volumes of binding/wash buffer to remove non-biotinylated proteins and other impurities.
-
Elution: Elute the bound biotinylated protein using the chosen elution buffer.
-
Neutralization: If using a low pH elution buffer, immediately neutralize the eluted fractions by adding a small volume of neutralization buffer.
-
Analysis: Analyze the eluted fractions for protein content and purity.
Quantification of Biotinylation
To assess the efficiency of the biotinylation reaction, it is important to determine the degree of biotin incorporation. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method for this purpose.
Principle: HABA dye binds to avidin, producing a colored complex with a maximum absorbance at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA dye from the avidin, causing a decrease in absorbance at 500 nm. This change in absorbance is proportional to the amount of biotin in the sample.
A detailed protocol for the HABA assay can be found in various commercial kits and literature. It is crucial to first remove all free biotin from the labeled protein sample to ensure accurate results.
Visualizing the Workflow
The following diagrams illustrate the key processes described in these application notes.
Caption: Workflow for protein biotinylation and subsequent purification.
Caption: Comparison of purification methods for biotinylated proteins.
References
Application Notes and Protocols for Biotin-C10-NHS Ester in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-C10-NHS Ester is a versatile reagent for the biotinylation of proteins, antibodies, and other biomolecules containing primary amines. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (-NH2) on target molecules to form stable amide bonds. The C10 spacer arm provides a significant distance between the biotin molecule and the labeled protein, which helps to minimize steric hindrance and ensures efficient binding of biotin to avidin or streptavidin conjugates. This property is particularly advantageous in applications like flow cytometry, where spatial accessibility for detection reagents is crucial.
This document provides detailed application notes and protocols for the use of this compound in flow cytometry, focusing on cell surface labeling and signal amplification techniques.
Principle of Reaction
The biotinylation reaction with this compound is based on the chemical reactivity of the NHS ester with primary amine groups. The reaction proceeds efficiently at neutral to slightly alkaline pH (pH 7-9), where the primary amines on proteins (e.g., the N-terminus and the side chain of lysine residues) are deprotonated and act as nucleophiles, attacking the carbonyl group of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Applications in Flow Cytometry
This compound is a valuable tool in flow cytometry for several applications:
-
Cell Surface Protein Labeling: Biotinylation of cell surface proteins allows for their subsequent detection using fluorochrome-conjugated streptavidin. This indirect staining method can be used to:
-
Identify and quantify cell populations based on the expression of specific surface markers for which a directly conjugated primary antibody is not available.
-
Track labeled cells in vivo or in vitro over time.
-
Study protein trafficking and turnover at the cell surface.
-
-
Signal Amplification: The high affinity of the biotin-streptavidin interaction can be exploited for signal amplification, enabling the detection of low-abundance antigens. Each biotinylated molecule can bind to a streptavidin conjugate that is typically labeled with multiple fluorochromes, leading to a significant increase in the fluorescence signal. Further amplification can be achieved through techniques like Catalyzed Reporter Deposition (CARD).
Quantitative Data Summary
The following table summarizes quantitative data for the biotinylation of red blood cells (RBCs) using a sulfo-NHS-biotin ester, which serves as a relevant example for the type of data that can be generated with this compound. The fluorescence intensity is reported in Molecules of Equivalent Soluble Fluorochrome (MESF), a standardized unit for quantitative fluorescence measurements in flow cytometry.
| Sulfo-NHS-Biotin Concentration (µg/mL) | Corresponding nmol/mL of RBCs | Approximate MESF/RBC | Limit of Quantification (LoQ) |
| 3 | 27 | ~32,000 | 1 in 274,000 |
| 30 | 271 | ~200,000 | 1 in 649,000 |
Experimental Protocols
Protocol 1: Cell Surface Biotinylation for Flow Cytometry
This protocol describes the labeling of cell surface proteins on a single-cell suspension for subsequent analysis by flow cytometry.
Materials:
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0, ice-cold
-
Quenching Buffer: PBS containing 100 mM glycine, ice-cold
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fluorochrome-conjugated Streptavidin (e.g., Streptavidin-PE, Streptavidin-APC)
-
Single-cell suspension of interest
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them three times with ice-cold PBS to remove any amine-containing culture medium.
-
Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in ice-cold PBS.
-
-
Preparation of this compound Solution:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.
-
Further dilute the stock solution in ice-cold PBS to the desired final labeling concentration. A typical starting concentration is 0.1-1 mg/mL. The optimal concentration should be determined empirically for each cell type and application.
-
-
Biotinylation Reaction:
-
Add the diluted this compound solution to the cell suspension.
-
Incubate for 30 minutes at room temperature or on ice, protected from light, with gentle mixing. Incubation on ice can help to minimize the internalization of the biotin label.
-
-
Quenching:
-
To stop the reaction, add an equal volume of ice-cold Quenching Buffer (PBS with 100 mM glycine). The primary amines in glycine will react with and quench any unreacted this compound.
-
Incubate for 10-15 minutes on ice.
-
-
Washing:
-
Wash the cells three times with ice-cold Flow Cytometry Staining Buffer to remove excess biotin reagent and quenching buffer. Centrifuge at 300-400 x g for 5 minutes for each wash.
-
-
Staining with Streptavidin:
-
Resuspend the biotinylated cells in Flow Cytometry Staining Buffer.
-
Add the fluorochrome-conjugated streptavidin at the manufacturer's recommended concentration.
-
Incubate for 20-30 minutes on ice or at 4°C, protected from light.
-
-
Final Washes and Analysis:
-
Wash the cells two to three times with Flow Cytometry Staining Buffer.
-
Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for analysis on a flow cytometer.
-
Protocol 2: Signal Amplification using Biotin-Tyramine (Catalyzed Reporter Deposition - CARD)
This protocol describes a method for amplifying the signal of a biotinylated primary antibody using horseradish peroxidase (HRP)-conjugated streptavidin and biotin-tyramine.[1]
Materials:
-
Biotinylated primary antibody
-
Streptavidin-HRP
-
Biotin-Tyramine solution
-
Hydrogen Peroxide (H2O2)
-
Fluorochrome-conjugated Streptavidin
-
Permeabilization/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Flow Cytometry Staining Buffer
Procedure:
-
Primary Antibody Staining:
-
Perform cell staining with your biotinylated primary antibody as per standard protocols.
-
-
Streptavidin-HRP Incubation:
-
After washing, incubate the cells with Streptavidin-HRP (at the manufacturer's recommended dilution in Flow Cytometry Staining Buffer) for 30 minutes at room temperature.
-
Wash the cells twice with Permeabilization/Wash Buffer.
-
-
Biotin-Tyramine Amplification:
-
Prepare the biotin-tyramine working solution by diluting the stock solution in an appropriate buffer and adding H2O2 to a final concentration of 0.003%. The optimal concentration of biotin-tyramine should be determined empirically, but a starting point of 1-10 µg/mL can be used.
-
Incubate the cells with the biotin-tyramine working solution for 5-10 minutes at room temperature.
-
Wash the cells twice with Permeabilization/Wash Buffer.
-
-
Detection with Fluorochrome-conjugated Streptavidin:
-
Incubate the cells with a fluorochrome-conjugated streptavidin for 30 minutes at room temperature, protected from light.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
-
Analysis:
-
Resuspend the cells in Flow Cytometry Staining Buffer and analyze by flow cytometry. A significant increase in fluorescence intensity should be observed compared to direct staining with the biotinylated primary antibody and fluorochrome-conjugated streptavidin.
-
Visualizations
Caption: Workflow for cell surface biotinylation using this compound for flow cytometry analysis.
Caption: Signal amplification workflow using Biotin-Tyramine (CARD) for flow cytometry.
References
Troubleshooting & Optimization
Optimizing Biotin-C10-NHS Ester Labeling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the efficiency of Biotin-C10-NHS Ester labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound labeling?
A1: The optimal pH range for the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine on a protein is typically between 7.2 and 8.5.[1][2] A pH of 8.3-8.5 is often recommended as the ideal balance.[2] At a lower pH, the primary amino groups (e.g., the side chain of lysine) are protonated and thus less reactive.[2] Conversely, at a higher pH, the NHS ester is susceptible to rapid hydrolysis, which reduces its availability to react with the protein and decreases labeling efficiency.[1]
Q2: What are the recommended buffers for the biotinylation reaction?
A2: It is critical to use an amine-free buffer to prevent competition with the target protein for the biotinylation reagent. Recommended buffers include phosphate-buffered saline (PBS), bicarbonate buffer, or HEPES buffer. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will quench the reaction.
Q3: What is the recommended molar excess of this compound to protein?
A3: The optimal molar excess of biotin reagent to protein depends on the protein's concentration and the number of available primary amines. A common starting point is a 10- to 20-fold molar excess. For more dilute protein solutions, a greater molar excess may be necessary to achieve the desired degree of labeling. It is recommended to empirically determine the optimal ratio for each specific protein and application.
Q4: How can I remove unreacted this compound after the labeling reaction?
A4: Unreacted biotin can be removed using size-exclusion chromatography (e.g., a desalting column) or dialysis. These methods separate the larger biotinylated protein from the smaller, unreacted biotin molecules. Thorough removal of free biotin is crucial to prevent interference in downstream applications that utilize the biotin-streptavidin interaction.
Q5: How can I determine the degree of biotinylation?
A5: The extent of biotin incorporation, often referred to as the molar substitution ratio (MSR), can be quantified using various methods. The most common is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from avidin by biotin, leading to a measurable change in absorbance at 500 nm. Other methods include fluorescence-based assays, which offer higher sensitivity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Biotinylation | Inactive (hydrolyzed) this compound reagent. | Use a fresh vial of the reagent. Ensure proper storage of the reagent in a desiccated environment to prevent moisture exposure. |
| Presence of primary amines in the reaction buffer (e.g., Tris, glycine). | Perform buffer exchange of the protein sample into an amine-free buffer like PBS or bicarbonate buffer. | |
| Insufficient molar excess of biotin reagent. | Increase the molar ratio of this compound to the protein. Perform a titration to find the optimal ratio. | |
| Suboptimal reaction pH. | Ensure the reaction buffer pH is between 7.2 and 8.5. | |
| Protein Precipitation during/after Labeling | High concentration of organic solvent (e.g., DMSO, DMF) used to dissolve the biotin reagent. | Keep the volume of the organic solvent low, ideally less than 10% of the total reaction volume. |
| Over-biotinylation leading to changes in protein solubility. | Reduce the molar excess of the biotin reagent to decrease the degree of labeling. Biotin is hydrophobic, and excessive labeling can lead to precipitation. | |
| Protein instability under the reaction conditions. | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. | |
| High Background in Downstream Applications | Incomplete removal of unreacted biotin. | Ensure thorough purification of the biotinylated protein using dialysis or a desalting column to remove all free biotin. |
| Loss of Protein Activity | Biotinylation of critical lysine residues within the protein's active or binding site. | Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling. Consider alternative labeling chemistries that target other functional groups if the activity loss is significant. |
Quantitative Data
Table 1: Effect of Molar Coupling Ratio on Biotin Incorporation
This table illustrates the typical relationship between the molar excess of the biotinylating reagent and the resulting molar substitution ratio (MSR) for a standard IgG antibody.
| Molar Equivalents of Biotin Reagent Added | Biotin/IgG MSR (Determined by HABA assay) | Biotin/IgG MSR (Determined by ChromaLink™ Assay) |
| 5X | 1.03 | 2.45 |
| 10X | 1.60 | 4.71 |
| 15X | 2.22 | 6.25 |
| Data adapted from Vector Laboratories technical literature. Note that the HABA assay may underestimate the true MSR. |
Table 2: Effect of pH on NHS Ester Hydrolysis
This table demonstrates the significant impact of pH on the stability of NHS esters in an aqueous solution.
| pH | Half-life of NHS Ester |
| 6.5 | > 2 hours |
| 7.0 | ~4-5 hours (at 0°C) |
| 8.0 | < 15 minutes |
| 8.6 | ~10 minutes (at 4°C) |
| > 8.0 | < 15 minutes |
| Data compiled from multiple sources. |
Experimental Protocols
Protocol 1: Biotinylation of a Protein with this compound
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform buffer exchange using a desalting column or dialysis.
-
-
Biotin Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in an anhydrous, amine-free organic solvent such as DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
-
Biotinylation Reaction:
-
Calculate the required volume of the biotin reagent stock solution to achieve the desired molar excess (e.g., 20-fold).
-
Add the calculated volume of the biotin stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching buffer containing a high concentration of primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted biotin and quenching reagents from the biotinylated protein using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
Protocol 2: Quantification of Biotin Incorporation using the HABA Assay
-
Reagent Preparation:
-
Prepare the HABA/Avidin solution according to the manufacturer's instructions. This typically involves dissolving a pre-made mixture in a phosphate buffer.
-
-
Assay Procedure (Cuvette Format):
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A500 HABA/Avidin).
-
Add 100 µL of the purified biotinylated protein sample to the cuvette and mix well.
-
Measure the absorbance at 500 nm until the reading is stable and record the value (A500 HABA/Avidin/Biotin Sample).
-
-
Calculation of Molar Substitution Ratio (MSR):
-
The number of moles of biotin per mole of protein can be calculated using the following values:
-
The change in absorbance at 500 nm.
-
The extinction coefficient of the HABA/Avidin complex (typically 34,000 M-1cm-1).
-
The concentration and molecular weight of the protein.
-
-
Many manufacturers provide online calculators or detailed formulas in their kit protocols to simplify this calculation.
-
Visualizations
Caption: Chemical reaction of this compound with a primary amine.
Caption: Experimental workflow for protein biotinylation.
Caption: Troubleshooting decision tree for low biotinylation efficiency.
References
Technical Support Center: Biotin-C10-NHS Ester Protein Labeling
Welcome to the technical support center for Biotin-C10-NHS Ester protein labeling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their biotinylation experiments.
Troubleshooting Guide
Issue: Low or No Biotinylation Yield
Low labeling efficiency is a common problem in protein biotinylation. The following Q&A guide will help you identify and resolve the potential causes.
Question: Why is my biotinylation efficiency low?
Answer: Low biotinylation efficiency can stem from several factors. The most common culprits include suboptimal reaction pH, the presence of interfering substances in your buffer, degradation of the this compound reagent, or inappropriate molar ratios of biotin to protein.[1][2][3]
Question: What is the optimal pH for the biotinylation reaction?
Answer: The optimal pH for NHS ester reactions is between 7.0 and 9.0. The primary amine groups on the protein need to be in a deprotonated state to be reactive. However, at a pH above 9.0, the hydrolysis of the NHS ester increases significantly, which will reduce the labeling efficiency. For many proteins, a pH of 8.3 is a good starting point.
Question: My buffer contains Tris or glycine. Is this a problem?
Answer: Yes, this is a significant problem. Buffers containing primary amines, such as Tris or glycine, will compete with your protein for the this compound, drastically reducing the labeling efficiency. It is crucial to use an amine-free buffer like PBS (Phosphate Buffered Saline), HEPES, or sodium bicarbonate. If your protein is in a buffer with primary amines, you must perform a buffer exchange via dialysis or desalting column before proceeding with the biotinylation reaction.
Question: How can I check if my this compound is still active?
Answer: this compound is sensitive to moisture and can hydrolyze over time, rendering it inactive. It is recommended to prepare the biotin solution immediately before use. To test the reactivity of your NHS ester, you can measure the absorbance of the NHS leaving group at 260-280 nm before and after intentional hydrolysis with a strong base. An increase in absorbance after hydrolysis indicates that the reagent was active.
Question: What is the recommended molar excess of this compound to protein?
Answer: A common starting point is a 10- to 20-fold molar excess of the biotinylation reagent to the protein. However, the optimal ratio can vary depending on the protein's concentration and the number of available primary amines. It may be necessary to empirically determine the best ratio for your specific protein and desired degree of labeling. For antibodies, a 20-fold molar excess typically results in 4-6 biotin molecules per antibody.
Frequently Asked Questions (FAQs)
Question: How do I prepare my protein for biotinylation?
Answer: Your protein solution should be at a concentration of at least 2 mg/mL, with higher concentrations (up to 10 mg/mL) being preferable for better labeling efficiency. The protein should be in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.0 and 9.0. Ensure that any substances containing primary amines have been removed through dialysis or a desalting column.
Question: How do I prepare the this compound solution?
Answer: this compound is not readily soluble in aqueous solutions and should be dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. The final concentration of the organic solvent in the reaction mixture should not exceed 10% to avoid protein denaturation.
Question: How do I stop the biotinylation reaction?
Answer: To quench the reaction, you can add a buffer containing a high concentration of primary amines, such as Tris or glycine, to a final concentration of 50-100 mM. This will react with any excess, unreacted this compound.
Question: How do I remove excess, unreacted biotin from my labeled protein?
Answer: Excess biotin can be removed using dialysis or a desalting/gel-filtration column. This step is crucial for accurate downstream quantification and applications.
Question: How can I determine the degree of biotinylation of my protein?
Answer: The most common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm. Other methods include SDS-PAGE gel shift assays, where the biotinylated protein is incubated with streptavidin, causing a detectable increase in mass. Mass spectrometry can also be used for precise quantification.
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for this compound Protein Labeling
| Parameter | Recommended Range/Value | Notes |
| pH | 7.0 - 9.0 | Optimal reactivity of primary amines. pH > 9.0 increases NHS ester hydrolysis. |
| Buffer | Amine-free (e.g., PBS, HEPES) | Buffers with primary amines (Tris, glycine) will compete with the reaction. |
| Protein Concentration | ≥ 2 mg/mL | Higher concentrations (up to 10 mg/mL) are preferred. |
| Molar Excess of Biotin | 10- to 20-fold | Starting point; may require optimization. |
| Reaction Temperature | 4 - 37 °C | Room temperature for 30-60 minutes is common. |
| Reaction Time | 30 minutes - 2 hours | Can be optimized based on desired labeling degree. |
Experimental Protocols
Protocol 1: Standard Protein Biotinylation
-
Prepare the Protein Sample:
-
Ensure the protein is in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.
-
If necessary, perform a buffer exchange using a desalting column or dialysis.
-
-
Prepare the this compound Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
-
Biotinylation Reaction:
-
Calculate the required volume of the biotin stock solution to achieve a 10- to 20-fold molar excess relative to the protein.
-
Add the calculated volume of the biotin stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent is below 10%.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Quench the Reaction:
-
Add a quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Purify the Biotinylated Protein:
-
Remove excess, unreacted biotin using a desalting column or dialysis against an appropriate storage buffer (e.g., PBS).
-
Protocol 2: Quantification of Biotinylation using the HABA Assay
-
Prepare HABA/Avidin Solution:
-
Prepare a solution of HABA/Avidin according to the manufacturer's instructions. This typically involves dissolving a pre-made mixture in a phosphate buffer.
-
-
Measure Baseline Absorbance:
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm. Record this value. For a microplate format, use 180 µL of the HABA/Avidin solution.
-
-
Add Biotinylated Sample:
-
Add 100 µL of your purified biotinylated protein sample to the cuvette and mix well. For a microplate, add 20 µL of your sample.
-
Incubate for a few minutes until the absorbance reading is stable.
-
-
Measure Final Absorbance:
-
Measure the absorbance at 500 nm and record the value once it remains steady.
-
-
Calculate the Degree of Biotinylation:
-
The concentration of biotin can be calculated based on the change in absorbance using the Beer-Lambert law. The molar ratio of biotin to protein can then be determined by dividing the molar concentration of biotin by the molar concentration of the protein. The extinction coefficient for the HABA/Avidin complex at 500 nm is typically 34,000 M⁻¹cm⁻¹.
-
Visualizations
Caption: Experimental workflow for protein biotinylation.
Caption: Reaction of Biotin-NHS Ester with a primary amine.
References
Technical Support Center: Troubleshooting Non-Specific Binding with Biotin-C10-NHS Ester
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing non-specific binding issues encountered during experiments with Biotin-C10-NHS Ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function?
This compound is a biotinylation reagent designed to covalently attach a biotin molecule to proteins or other molecules that possess primary amine groups, such as the side chain of lysine residues. The N-hydroxysuccinimide (NHS) ester component of the reagent reacts with these primary amines to form a stable amide bond. The "C10" designation refers to a 10-carbon alkyl spacer arm that links the biotin to the reactive NHS ester group.
Q2: What is the significance of the C10 spacer arm?
The 10-carbon spacer arm serves to create physical distance between the biotin moiety and the molecule to which it is conjugated. This separation can be crucial for minimizing steric hindrance, thereby improving the accessibility of the biotin for subsequent binding to avidin or streptavidin proteins in various detection or purification systems.
Q3: What are the primary causes of non-specific binding in experiments using this compound?
Non-specific binding is a common challenge in biotin-based assays and can stem from several factors:
-
Hydrophobic Interactions: The biotin molecule itself and particularly the long C10 alkyl spacer arm can impart significant hydrophobicity to the labeled protein. This increased hydrophobicity can lead to non-specific adsorption to experimental surfaces (like microplate wells or beads) or other proteins.[1]
-
Endogenous Biotin: Many biological samples, especially cell and tissue lysates, naturally contain biotinylated proteins (e.g., carboxylases). These can be recognized by avidin or streptavidin detection reagents, resulting in high background signals.
-
Insufficient Blocking: If the non-specific binding sites on the solid phase (e.g., membranes, microplates, beads) are not adequately saturated with a blocking agent, detection reagents can bind directly to these surfaces.
-
Excess Biotinylation Reagent: Failure to remove all unreacted this compound following the labeling procedure can result in the unintended biotinylation of other proteins in the assay, such as detection antibodies.[2]
-
Contaminated Reagents: The presence of contaminating biotin in buffers or other reagents can lead to elevated background signals.
Q4: What are effective strategies to minimize non-specific binding when using this compound?
To mitigate non-specific binding, a multi-faceted approach is often necessary:
-
Optimize Biotin-to-Protein Ratio: Using a large molar excess of this compound can lead to a high degree of protein modification, which can significantly increase the protein's hydrophobicity and propensity for non-specific interactions.[1]
-
Select an Appropriate Blocking Buffer: The effectiveness of blocking agents can be application-dependent. Empirical testing of different blockers may be required to find the most suitable one for your system.
-
Incorporate a Pre-Clearing Step: For applications like immunoprecipitation, it is beneficial to pre-clear the sample lysate with unconjugated beads to remove proteins that have an intrinsic affinity for the bead matrix.
-
Implement Thorough Washing: Rigorous and extensive washing steps are critical for removing unbound molecules after each incubation step.
-
Address Endogenous Biotin: If your sample type is known to have high levels of endogenous biotin, it is essential to perform an endogenous biotin blocking step using a commercially available avidin/biotin blocking kit.
Troubleshooting Guide
Problem 1: High Background Signal in All Wells/Samples, Including Negative Controls
| Possible Cause | Recommended Solution |
| Increased Hydrophobicity of the Biotinylated Protein | The C10 alkyl spacer is hydrophobic and can increase the non-specific binding of the labeled protein.[1] If this is a persistent issue, consider switching to a biotinylation reagent with a more hydrophilic spacer, such as one containing polyethylene glycol (PEG).[3] |
| Ineffective Blocking | Optimize the blocking procedure by testing different blocking agents (e.g., Bovine Serum Albumin (BSA), non-fat dry milk, fish gelatin, or commercial formulations). The concentration of the blocking agent and the incubation time may also need to be adjusted. |
| Presence of Endogenous Biotin | If working with cell or tissue lysates, pre-treat the samples with an avidin/biotin blocking kit to mask any endogenous biotin. |
| Excess Unreacted Biotin | Ensure the complete removal of non-reacted this compound after the labeling reaction through methods like dialysis or gel filtration. |
| Contamination of Detection Reagents | To check for biotin contamination in your detection reagents (e.g., streptavidin-HRP), run a control experiment where the biotinylated probe is omitted. |
Problem 2: Appearance of Non-Specific Bands in a Western Blot
| Possible Cause | Recommended Solution |
| Biotinylation of Non-Target Proteins | To reduce the labeling of non-target proteins, optimize the biotinylation reaction by decreasing the molar excess of this compound relative to the protein. |
| Hydrophobic Interactions with the Membrane | To minimize non-specific hydrophobic interactions, incorporate a non-ionic detergent, such as Tween-20 (at a concentration of 0.05-0.1%), into your wash buffers. |
| Presence of "Sticky" Proteins in the Lysate | Before the addition of your biotinylated bait protein, pre-clear the lysate by incubating it with streptavidin-conjugated beads to remove proteins that non-specifically bind to the beads. |
Problem 3: High Background in Immunoprecipitation (IP) Experiments
| Possible Cause | Recommended Solution |
| Non-Specific Binding to Beads | Pre-clear the cell lysate by incubating it with the bead matrix alone before introducing the biotinylated antibody. It is also important to include a control IP using a non-relevant biotinylated antibody to assess the level of non-specific binding. |
| Insufficient Washing | Enhance the stringency of your wash steps following the immunoprecipitation. This can be achieved by increasing the number of washes, elevating the salt concentration in the wash buffer, or adding a low concentration of a non-ionic detergent. |
Quantitative Data Summary
The physicochemical properties of the spacer arm in a biotinylation reagent can have a substantial impact on the degree of non-specific binding. While direct quantitative comparisons involving this compound are not extensively published, the table below offers a general comparison based on the established properties of different spacer arm chemistries.
| Spacer Arm Type | Relative Hydrophobicity | Potential for Non-Specific Binding | Recommended Applications |
| Short Alkyl Chain (e.g., no spacer) | Low | Low | Suitable for applications where minimal distance between biotin and the target molecule is desired. |
| Long Alkyl Chain (e.g., C10) | High | Higher, due to increased hydrophobic interactions | Appropriate when a longer spacer is required and potential hydrophobicity-driven non-specific binding is not a primary concern. |
| Polyethylene Glycol (PEG) | Low (hydrophilic) | Lower, as it can help to reduce protein aggregation and non-specific binding | Recommended for general use, particularly in sensitive applications where minimizing background signal is critical. |
Experimental Protocols
Protocol 1: General Procedure for Protein Biotinylation with this compound
This protocol serves as a general guideline. For optimal results, empirical optimization for your specific protein and application is recommended.
Materials:
-
Protein of interest (in an amine-free buffer such as PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification tools such as a desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Ensure your protein is in an amine-free buffer (e.g., PBS) at a concentration between 1-10 mg/mL.
-
This compound Stock Solution: Immediately prior to use, prepare a 10 mg/mL stock solution of this compound in either DMF or DMSO.
-
Biotinylation Reaction:
-
Calculate the volume of the biotin stock solution needed. A 10 to 20-fold molar excess of biotin to protein is a common starting point.
-
While gently vortexing, add the biotin stock solution to the protein solution.
-
Incubate the mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Allow this to incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted biotin from the biotinylated protein using a desalting column or by performing dialysis against a suitable buffer (e.g., PBS).
Protocol 2: A Systematic Approach to Troubleshooting Non-Specific Binding in an ELISA
This protocol details a systematic approach to pinpoint and alleviate non-specific binding in an ELISA that utilizes a biotinylated antibody.
Materials:
-
ELISA plate
-
Coating antigen
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Biotinylated primary antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2 M H2SO4)
-
Wash buffer (e.g., PBS containing 0.05% Tween-20)
Procedure:
-
Antigen Coating: Coat the ELISA plate with your antigen as per your established protocol.
-
Blocking: Block the plate with an appropriate blocking buffer for a minimum of 1 hour at room temperature, or overnight at 4°C.
-
Diagnostic Controls: To identify the source of the non-specific signal, include the following controls:
-
No Biotinylated Antibody Control: In these wells, substitute the biotinylated primary antibody with blocking buffer. Proceed with all subsequent steps. A high signal in these wells points to non-specific binding of the streptavidin-HRP.
-
No Antigen Control: In these wells, coat with blocking buffer instead of the antigen. Then, perform the complete ELISA protocol. A high signal here indicates that your biotinylated antibody is binding non-specifically to the blocked plate surface.
-
-
Optimization of Blocking and Washing:
-
Experiment with different blocking buffers.
-
Increase the number of wash cycles after the incubation steps with the biotinylated antibody and the streptavidin-HRP.
-
Consider increasing the concentration of Tween-20 in your wash buffer to 0.1%.
-
-
Antibody Titration: Perform a titration of your biotinylated primary antibody to determine the concentration that yields the optimal signal-to-noise ratio.
Visualizations
Caption: Experimental workflow for protein biotinylation.
Caption: Logical workflow for troubleshooting non-specific binding.
Caption: Amine-reactive biotinylation reaction mechanism.
References
- 1. Biotinylation of proteins via amino groups can induce binding to U937 cells, HL-60 cells, monocytes and granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing hydrolysis of Biotin-C10-NHS Ester during reaction
Technical Support Center: Biotin-C10-NHS Ester
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent by providing guidance on preventing its hydrolysis during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a concern?
A: Hydrolysis is a chemical reaction where the N-hydroxysuccinimide (NHS) ester group of the this compound reacts with water. This reaction transforms the reactive NHS ester into an unreactive carboxylic acid, rendering the biotin molecule incapable of conjugating to primary amines on your target molecule (e.g., proteins, peptides).[1][2] This competing reaction directly reduces the efficiency of your biotinylation, leading to lower yields of the desired biotin-labeled product.[1][2]
Q2: What are the primary factors that influence the rate of NHS ester hydrolysis?
A: The rate of hydrolysis for this compound is primarily influenced by three factors:
-
pH: The rate of hydrolysis significantly increases as the pH rises.[2]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Buffer Composition: The presence of primary amines or other nucleophiles in the reaction buffer can compete with the desired reaction.
Q3: What is the optimal pH for performing a biotinylation reaction with an NHS ester?
A: The optimal pH range for NHS ester conjugation reactions is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as the ideal balance to ensure the primary amine on the target molecule is sufficiently deprotonated to be reactive, while minimizing the rapid hydrolysis of the NHS ester that occurs at higher pH values.
Q4: How should I properly store and handle this compound to prevent premature hydrolysis?
A: To maintain the reactivity of this compound, it is crucial to protect it from moisture.
-
Solid Form: For long-term storage, the solid reagent should be stored at -20°C in a desiccated environment. Before opening, the container must be allowed to equilibrate to room temperature to prevent moisture condensation.
-
In Solution: It is highly recommended to prepare solutions of the NHS ester immediately before use. If a stock solution is necessary, it should be prepared in a dry, amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and can be stored in aliquots at -80°C for up to 6 months. Aqueous solutions should be used immediately.
Q5: Which buffers should I use and which should I avoid for the biotinylation reaction?
A: Recommended Buffers: Use buffers that do not contain primary amines. Phosphate-buffered saline (PBS), bicarbonate/carbonate buffers, and borate buffers are commonly used.
-
0.1 M Sodium Bicarbonate (pH 8.3-8.5)
-
0.1 M Phosphate Buffer (pH 7.2-8.5)
-
50 mM Borate Buffer (pH 8.5)
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for reaction with the NHS ester and should be avoided in the reaction mixture. These can, however, be used to quench the reaction.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Biotinylation | Hydrolyzed this compound: The reagent was exposed to moisture during storage or the reaction conditions favored hydrolysis. | Use a fresh vial of the reagent. Ensure proper storage and handling to prevent moisture contamination. Prepare the reagent solution immediately before use. |
| Presence of Primary Amines in Buffer: The reaction buffer (e.g., Tris, glycine) is quenching the reaction. | Perform a buffer exchange to an amine-free buffer like PBS before starting the biotinylation. | |
| Incorrect pH: The reaction pH is too low (amines are protonated and unreactive) or too high (hydrolysis is too rapid). | Adjust the pH of the reaction mixture to the optimal range of 7.2-8.5, ideally 8.3-8.5. | |
| Inconsistent Biotinylation Results Between Batches | Variable Reagent Activity: The activity of the this compound varies due to partial hydrolysis. | Consider performing a quality control check to determine the reactivity of the NHS ester before use (see protocol below). Use a new, sealed vial for critical experiments. |
| Incomplete Removal of Unreacted Biotin: Excess hydrolyzed or unreacted biotin can interfere with downstream applications. | Ensure thorough purification of the biotinylated product using dialysis or a desalting column to remove all small molecule contaminants. | |
| Protein Precipitation During Reaction | High Concentration of Organic Solvent: The volume of DMSO or DMF used to dissolve the NHS ester is too high. | Keep the volume of the organic solvent to a minimum, ideally less than 10% of the total reaction volume. |
| Protein Instability: The protein is not stable at the reaction temperature. | Perform the reaction at a lower temperature, such as 4°C, although this may require a longer incubation time. |
Quantitative Data
The stability of an NHS ester in aqueous solution is highly dependent on the pH. The half-life (the time it takes for 50% of the ester to hydrolyze) decreases dramatically as the pH increases.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 7.0 | Ambient | ~7 hours |
| 8.6 | 4 | 10 minutes |
| 9.0 | Ambient | Minutes |
This data is for general NHS esters and serves as a guideline for this compound.
Experimental Protocols
Protocol 1: General Procedure for Protein Biotinylation
This protocol provides a general procedure for labeling a protein with this compound while minimizing hydrolysis.
-
Buffer Preparation: Prepare an amine-free reaction buffer, such as 0.1 M phosphate buffer with 0.15 M NaCl, and adjust the pH to 7.2-8.5. A common choice is pH 8.3.
-
Protein Preparation: If your protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into the prepared amine-free reaction buffer. Adjust the protein concentration to 1-10 mg/mL.
-
This compound Preparation: Immediately before use, dissolve the this compound in a high-quality, anhydrous, amine-free organic solvent such as DMSO or DMF to a concentration of 1-10 mg/mL.
-
Reaction Incubation: Add a calculated molar excess of the dissolved this compound to the protein solution. A common starting point is a 20-fold molar excess. Gently mix and incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching the Reaction: Stop the reaction by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 10-100 mM. Incubate for an additional 15-30 minutes.
-
Purification: Remove the excess, unreacted, and hydrolyzed biotin reagent by gel filtration (desalting column) or dialysis.
Protocol 2: Quality Control of NHS Ester Reagent Activity
This protocol allows for a qualitative assessment of whether your this compound is still active. The principle is that the hydrolysis of the NHS ester releases N-hydroxysuccinimide, which has a characteristic absorbance at 260 nm.
-
Materials:
-
This compound
-
Amine-free buffer (e.g., phosphate buffer, pH 7-8)
-
0.5-1.0 N NaOH
-
Spectrophotometer and quartz cuvettes
-
-
Procedure:
-
Dissolve 1-2 mg of the this compound in 2 mL of the amine-free buffer.
-
Prepare a blank with 2 mL of the same buffer.
-
Immediately zero the spectrophotometer at 260 nm with the blank and measure the initial absorbance (A_initial) of the NHS ester solution.
-
To a 1 mL aliquot of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH to force complete hydrolysis. Vortex for 30 seconds.
-
Immediately (within 1 minute) measure the final absorbance (A_final) of the base-hydrolyzed solution.
-
-
Interpretation:
-
Active Reagent: If A_final is significantly greater than A_initial, the reagent is active.
-
Inactive (Hydrolyzed) Reagent: If A_final is not measurably greater than A_initial, the reagent has been hydrolyzed and should be discarded.
-
Visualizations
Caption: Competing reaction pathways in a biotinylation experiment.
References
issues with Biotin-C10-NHS Ester solubility in aqueous buffers
Technical Support Center: Biotin-C10-NHS Ester
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a particular focus on solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS)?
A1: this compound has inherently poor solubility in aqueous buffers.[1][2] The biotin moiety and the C10 hydrocarbon spacer arm are hydrophobic, which limits their interaction with water. To achieve a working solution, it is essential to first dissolve the this compound in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before introducing it to your aqueous reaction buffer.[1][2][3]
Q2: What is the recommended procedure for preparing a working solution of this compound?
A2: To prepare a working solution, first create a concentrated stock solution in an organic solvent. Here is a general protocol:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution by dissolving the ester in anhydrous DMSO or DMF. For example, you can prepare a 10 mM stock solution.
-
Immediately before use, add the required volume of the stock solution to your aqueous, amine-free reaction buffer (e.g., PBS, pH 7.2-8.0). The final concentration of the organic solvent should be kept to a minimum (typically less than 10% of the total reaction volume) to avoid adverse effects on your protein.
Q3: Can I store the aqueous solution of this compound?
A3: It is strongly advised not to store aqueous solutions of this compound. The N-hydroxysuccinimide (NHS) ester moiety is susceptible to hydrolysis in aqueous environments, especially at neutral to alkaline pH. This hydrolysis inactivates the ester, rendering it unable to react with primary amines. Therefore, you should always prepare the aqueous working solution immediately before use and discard any unused portion.
Q4: My protein is precipitating after adding the this compound solution. What could be the cause?
A4: Protein precipitation during biotinylation can occur due to over-modification. If too many primary amine groups (lysine residues) on the protein surface are labeled with the hydrophobic this compound, it can alter the protein's isoelectric point and lead to aggregation and precipitation. To mitigate this, you can try reducing the molar excess of the biotinylation reagent or shortening the reaction time.
Q5: What is the optimal pH for the biotinylation reaction?
A5: The reaction of the NHS ester with primary amines is most efficient at a pH between 7 and 9. However, the rate of NHS ester hydrolysis also increases with pH. A common compromise is to perform the reaction at a pH of 7.2-8.0. For many applications, a pH of 8.3-8.5 is considered optimal for achieving a good balance between the labeling reaction and hydrolysis.
Q6: Are there any buffer components I should avoid?
A6: Yes, it is critical to avoid buffers that contain primary amines, such as Tris or glycine. These molecules will compete with your target protein for reaction with the this compound, which will significantly reduce the efficiency of your intended labeling reaction. Phosphate-buffered saline (PBS) is a commonly used amine-free buffer.
Troubleshooting Guides
Issue 1: Low Labeling Efficiency
| Potential Cause | Troubleshooting Step |
| Hydrolyzed this compound | The NHS ester is moisture-sensitive. Always allow the reagent to warm to room temperature before opening. Prepare the stock solution in anhydrous DMSO or DMF and use it immediately after dilution in aqueous buffer. |
| Presence of Competing Amines | Ensure your reaction buffer is free of primary amines like Tris or glycine. If your protein solution contains such buffers, perform a buffer exchange into an amine-free buffer like PBS prior to the reaction. |
| Incorrect pH | The labeling reaction is pH-dependent. Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. |
| Insufficient Molar Excess | For dilute protein solutions, a higher molar excess of the biotin reagent may be required to achieve efficient labeling. |
Issue 2: Protein Precipitation
| Potential Cause | Troubleshooting Step |
| Over-modification of the Protein | Reduce the molar excess of this compound in the reaction. |
| Shorten the incubation time of the reaction. | |
| High Concentration of Organic Solvent | Ensure the final concentration of DMSO or DMF in the reaction mixture is low (ideally <10%). |
Quantitative Data Summary
| Compound | Solvent | Approximate Solubility |
| Biotin-NHS | DMSO | ~20 mg/mL |
| Biotin-NHS | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |
| Biotin-NHS | DMF | ≤50 mg/mL |
| Sulfo-NHS-Biotin | Water | ~10 mM |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Remove the vial of this compound from -20°C storage and allow it to equilibrate to room temperature before opening.
-
Add anhydrous DMSO (or DMF) to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex the vial until the reagent is completely dissolved.
-
This stock solution should be used immediately for preparing the aqueous working solution. While a DMSO stock can be stored for a short period at -20°C if handled carefully to exclude moisture, fresh preparation is always recommended.
Protocol for Biotinylating a Protein
-
Prepare your protein in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.0.
-
Calculate the volume of the this compound stock solution needed to achieve the desired molar excess for your reaction. A 20-fold molar excess is a common starting point.
-
While gently vortexing the protein solution, add the calculated volume of the this compound stock solution.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quench the reaction by adding a buffer containing primary amines, such as Tris-HCl, to a final concentration of about 50 mM.
-
Remove the excess, unreacted biotinylation reagent by dialysis or using a desalting column.
Visualizations
Caption: Experimental workflow for protein biotinylation.
Caption: Troubleshooting logic for low biotinylation efficiency.
References
Technical Support Center: Biotin-C10-NHS Ester Labeling
Welcome to our technical support center for Biotin-C10-NHS Ester labeling. This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve successful biotinylation of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with this compound?
The optimal pH for reacting this compound with primary amines on proteins and other biomolecules is between 7.0 and 9.0, with a more specific optimal range of 8.3-8.5 often cited for achieving high efficiency.[1][2] The reaction is strongly pH-dependent.[1]
Q2: Why is pH so critical for the labeling reaction?
The pH of the reaction buffer directly influences the two competing reactions involved in biotinylation with NHS esters:
-
Labeling of the target amine: The primary amino groups (-NH2) on your target molecule (e.g., lysine residues on a protein) must be in a deprotonated, nucleophilic state to react with the NHS ester. At acidic pH (below 7), these amines are protonated (-NH3+), rendering them unreactive.[1][3]
-
Hydrolysis of the this compound: In aqueous solutions, the NHS ester can also react with water (hydrolysis), which renders the biotin reagent inactive. This hydrolysis reaction becomes significantly faster at higher pH values.
Therefore, the optimal pH range of 7.0-9.0 is a compromise that maximizes the deprotonation of target amines while minimizing the hydrolysis of the NHS ester.
Q3: What happens if my pH is too low?
If the pH is too low (e.g., below 7.0), the primary amines on your protein or molecule will be protonated. This protonation prevents them from acting as effective nucleophiles, leading to very low or no labeling efficiency.
Q4: What happens if my pH is too high?
If the pH is too high (e.g., above 9.0), the rate of hydrolysis of the this compound will increase dramatically. The biotin reagent will be inactivated by reacting with water before it can efficiently label your target molecule, resulting in a low yield of biotinylated product.
Q5: Can I use any buffer for the labeling reaction?
No, it is crucial to use an amine-free buffer. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for reaction with the this compound, which will significantly reduce labeling efficiency.
Q6: What are some recommended buffers for this procedure?
Good choices for amine-free buffers include:
-
Phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0.
-
Sodium bicarbonate buffer (0.1 M) at a pH between 8.3 and 8.5.
-
HEPES buffer.
-
Sodium phosphate buffer (100 mM) with 150 mM NaCl, pH 7.2-7.5.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Biotinylation | Incorrect pH of reaction buffer. | Verify the pH of your reaction buffer is within the optimal range of 7.0-9.0 (ideally 8.3-8.5). Adjust the pH if necessary. |
| Presence of primary amines in the buffer (e.g., Tris, glycine). | Perform a buffer exchange using a desalting column or dialysis to an amine-free buffer like PBS or sodium bicarbonate. | |
| Hydrolyzed (inactive) this compound. | Prepare a fresh stock solution of the biotin reagent immediately before use. NHS esters are moisture-sensitive and will hydrolyze over time in aqueous solutions. | |
| Inconsistent Labeling Results | Batch-to-batch variation in pH. | Ensure consistent pH measurement and buffer preparation for each experiment. Even small variations in pH can affect the outcome. |
| Reaction time not optimized for the pH. | At lower pH values (e.g., 7.2-7.5), the reaction is slower and may require a longer incubation time. At higher pH (8.3-8.5), the reaction is faster, but so is hydrolysis. You may need to optimize the incubation time for your specific pH. | |
| Protein Precipitation During Labeling | High concentration of organic solvent from the biotin stock. | Keep the volume of the added biotin stock solution low, ideally less than 10% of the total reaction volume. |
| Protein instability at the reaction pH. | If your protein is not stable at the optimal labeling pH, you may need to perform the reaction at a lower pH (e.g., 7.0-7.5) for a longer duration or at a lower temperature (4°C). |
Quantitative Data Summary
The efficiency of this compound labeling is highly dependent on the pH of the reaction buffer. The following table summarizes the relationship between pH, the state of the target amine, and the stability of the NHS ester.
| pH Range | State of Primary Amine (-NH2) | NHS Ester Hydrolysis Rate | Labeling Efficiency |
| < 7.0 | Mostly Protonated (-NH3+) and non-reactive | Slow | Very Low |
| 7.0 - 8.0 | Partially Deprotonated and reactive | Moderate | Good, but may require longer reaction times |
| 8.0 - 9.0 | Mostly Deprotonated and highly reactive | Fast | Optimal, but risk of hydrolysis increases |
| > 9.0 | Deprotonated and reactive | Very Fast | Low, due to rapid hydrolysis of the NHS ester |
Experimental Protocols
General Protocol for Protein Biotinylation
This protocol provides a general procedure for biotinylating a protein with this compound.
Materials:
-
Protein to be labeled (1-10 mg/mL)
-
This compound
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3, or PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Buffer Exchange: Ensure your protein is in an amine-free buffer at the desired concentration. If your current buffer contains amines, perform a buffer exchange using a desalting column or dialysis.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Biotinylation Reaction: While gently vortexing, add a 10-20 fold molar excess of the this compound stock solution to your protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal time may need to be determined empirically.
-
Quenching: Stop the reaction by adding a quenching buffer, such as Tris or glycine, to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin and the quenching buffer by using a desalting column or dialysis.
Protocol for Preferential N-terminal Peptide Labeling
This protocol is designed to favor the labeling of the N-terminal α-amino group over the ε-amino groups of lysine residues in peptides by using a lower pH.
Materials:
-
Peptide (1-10 mg/mL)
-
This compound
-
Reaction Buffer: 50 mM phosphate buffer, pH 6.5
-
Anhydrous DMSO or DMF
-
Purification supplies (e.g., HPLC, desalting column)
Procedure:
-
Dissolve Peptide: Dissolve the peptide in the pH 6.5 reaction buffer.
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of the biotin reagent in DMSO or DMF.
-
Biotinylation Reaction: Add a 5-fold molar excess of the biotin stock solution to the peptide solution.
-
Incubation: Incubate the reaction at 4°C for 24 hours.
-
Purification: Remove unreacted biotin and byproducts using a suitable method like HPLC or a desalting column with an appropriate molecular weight cutoff.
Visualizations
Caption: Workflow of this compound Labeling.
Caption: Impact of pH on Labeling Efficiency.
Caption: Troubleshooting Logic for Low Labeling Yield.
References
Technical Support Center: Biotin-C10-NHS Ester Experiments
Welcome to the technical support center for Biotin-C10-NHS Ester experiments. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in biotinylation and subsequent applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a biotinylation reagent used to attach a biotin label to proteins, antibodies, and other molecules containing primary amines (e.g., the side chain of lysine residues or the N-terminus of polypeptides)[1][2]. The "C10" refers to a 10-carbon spacer arm that separates the biotin molecule from its target, which helps to reduce steric hindrance and improve binding to avidin or streptavidin[2]. The N-hydroxysuccinimide (NHS) ester is a reactive group that forms a stable amide bond with primary amines[1][3]. This reagent is commonly used in applications such as ELISA, Western blotting, immunohistochemistry, affinity purification, and proximity-dependent biotinylation (BioID).
Q2: What are the optimal reaction conditions for using this compound?
A2: Optimal biotinylation with NHS esters is typically achieved at a pH range of 7.2 to 8.5. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the amount of protein. Reactions are often carried out for 30 minutes at room temperature or for 2 hours on ice. It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS), as buffers containing primary amines like Tris or glycine will compete with the target molecule for the NHS ester, reducing labeling efficiency.
Q3: How should this compound be stored?
A3: this compound is sensitive to moisture and should be stored at -20°C in a desiccated environment for long-term stability. Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation. Stock solutions should be prepared in anhydrous, amine-free organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and can be stored at -20°C or -80°C for short periods. It is highly recommended to prepare aqueous solutions of the reagent immediately before use due to the rapid hydrolysis of the NHS ester in water.
Troubleshooting Guide
Low Biotinylation Efficiency
Q: I am observing low or no biotinylation of my protein. What could be the cause?
A: Several factors can contribute to poor biotinylation efficiency. Here are some common causes and solutions:
-
Inactive Reagent: The this compound may have hydrolyzed due to improper storage or handling.
-
Solution: Always allow the reagent to warm to room temperature before opening to prevent moisture contamination. Use freshly prepared solutions of the reagent for each experiment. You can test the reactivity of your NHS ester reagent by measuring the release of NHS at 260 nm after intentional hydrolysis with a base.
-
-
Presence of Competing Amines: Your reaction buffer may contain primary amines (e.g., Tris, glycine) that compete with your target protein for the NHS ester.
-
Solution: Ensure your protein is in an amine-free buffer, such as PBS, HEPES, or bicarbonate buffer, at a pH between 7.2 and 8.5. If necessary, perform a buffer exchange using dialysis or a desalting column before starting the biotinylation reaction.
-
-
Suboptimal Molar Ratio: The molar ratio of this compound to your protein may be too low.
-
Solution: Increase the molar excess of the biotinylation reagent. A common starting point is a 5- to 20-fold molar excess, but this may need to be optimized for your specific protein and its concentration.
-
-
Low Protein Concentration: Very dilute protein solutions can lead to inefficient labeling.
-
Solution: For best results, the protein concentration should be at least 1-2 mg/mL. If your protein solution is too dilute, consider concentrating it before the reaction.
-
High Background in Pull-Down Assays
Q: I am experiencing high non-specific binding in my streptavidin pull-down experiments. How can I reduce this?
A: High background can obscure the detection of true interaction partners. Consider the following troubleshooting steps:
-
Inadequate Blocking: The streptavidin beads may have unoccupied biotin-binding sites that can non-specifically bind other proteins.
-
Solution: Pre-block the streptavidin beads with a blocking agent like Bovine Serum Albumin (BSA) or by washing them with a solution of free biotin before adding your biotinylated sample.
-
-
Insufficient Washing: The washing steps may not be stringent enough to remove all non-specifically bound proteins.
-
Solution: Increase the number of washes or the stringency of the wash buffer. You can try increasing the salt concentration (e.g., up to 250 mM NaCl) or adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to your wash buffer.
-
-
Pre-clearing Lysate: The cell lysate may contain proteins that have a natural affinity for the streptavidin beads.
-
Solution: Pre-clear your lysate by incubating it with streptavidin beads alone before performing the pull-down with your biotinylated bait protein. This will help remove proteins that non-specifically bind to the beads.
-
Low Yield of Pulled-Down Protein
Q: I am getting a very low yield of my target protein after the pull-down. What could be the problem?
A: Low recovery of your protein of interest can be due to several issues in the experimental workflow:
-
Inefficient Biotinylation: As discussed above, the initial biotinylation of your bait protein may have been inefficient.
-
Solution: Confirm the biotinylation of your bait protein before proceeding with the pull-down. This can be done by running the biotinylated protein on an SDS-PAGE gel and detecting it with streptavidin-HRP.
-
-
Weak or Transient Interaction: The interaction between your bait and prey proteins may be weak or require specific conditions not present in your assay.
-
Solution: Optimize the binding conditions. This could involve adjusting the pH, salt concentration, or incubation time. Performing the pull-down at a lower temperature (e.g., 4°C) might help stabilize the interaction.
-
-
Inefficient Elution: The elution conditions may not be strong enough to release the protein complex from the beads.
-
Solution: If using competitive elution with free biotin, ensure the concentration is sufficiently high. For denaturing elution, use a fresh SDS-PAGE sample buffer and ensure you are heating the beads adequately to release the bound proteins.
-
Quantitative Data Summary
Table 1: Stability of NHS Esters in Aqueous Solution
The stability of the NHS ester is highly dependent on the pH of the solution. The half-life (t½) is the time it takes for 50% of the reactive ester to hydrolyze.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | |
| 7.0 | Room Temp | 2 - 4 hours | |
| 8.0 | Room Temp | 1 hour | |
| 8.5 | Room Temp | ~30 minutes | |
| 8.6 | 4 | 10 minutes | |
| 9.0 | Room Temp | a few minutes |
Experimental Protocols
Protocol 1: General Protein Biotinylation
This protocol provides a general procedure for biotinylating a protein using this compound.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer)
-
This compound
-
Anhydrous, amine-free DMSO or DMF
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis equipment for purification
Methodology:
-
Buffer Exchange: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Calculate Reagent Amount: Determine the volume of the stock solution needed to achieve a 10- to 20-fold molar excess of the biotin reagent over the protein.
-
Reaction: Add the calculated amount of the this compound stock solution to the protein solution. Incubate for 30 minutes at room temperature or 2 hours on ice.
-
Quench Reaction: Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted biotin reagent and the quenching buffer using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: Streptavidin Pull-Down Assay
This protocol outlines a general workflow for a pull-down assay using a biotinylated bait protein.
Materials:
-
Biotinylated bait protein
-
Cell lysate containing potential prey proteins
-
Streptavidin-conjugated beads (e.g., agarose or magnetic)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)
Methodology:
-
Prepare Cell Lysate: Lyse cells in a suitable lysis buffer containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant.
-
Pre-clear Lysate (Optional but Recommended): Incubate the cell lysate with streptavidin beads for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Bind Bait to Beads: Add the biotinylated bait protein to a fresh aliquot of streptavidin beads and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotin-streptavidin interaction to occur.
-
Wash Beads: Pellet the beads and wash them 3-5 times with wash buffer to remove unbound bait protein.
-
Incubate with Lysate: Add the pre-cleared cell lysate to the beads with the bound bait protein. Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for bait-prey interaction.
-
Wash Away Unbound Proteins: Pellet the beads and wash them extensively (e.g., 5-7 times) with wash buffer to remove non-specifically bound proteins.
-
Elute Proteins: Elute the bound proteins from the beads.
-
Denaturing Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Competitive Elution: Resuspend the beads in a buffer containing a high concentration of free biotin.
-
-
Analyze Eluate: Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting.
Visualizations
Caption: Experimental workflow for protein biotinylation.
Caption: General workflow for a streptavidin pull-down assay.
Caption: Logical flow for troubleshooting common experimental issues.
References
Validation & Comparative
A Head-to-Head Comparison of Biotinylation Reagents: Biotin-C10-NHS Ester vs. Sulfo-NHS-LC-Biotin
In the realm of molecular biology and drug development, the precise labeling of proteins and other biomolecules is paramount. Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique that leverages the high-affinity interaction between biotin and streptavidin for detection, purification, and immobilization. Among the arsenal of biotinylation reagents, N-hydroxysuccinimide (NHS) esters are workhorses for their efficient reaction with primary amines. This guide provides an in-depth, objective comparison of two popular amine-reactive biotinylation reagents: Biotin-C10-NHS Ester and Sulfo-NHS-LC-Biotin, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific application.
The fundamental difference between these two reagents lies in their solubility and cell membrane permeability, a distinction dictated by the presence of a sulfonate group on the NHS ring of Sulfo-NHS-LC-Biotin. This single chemical modification has profound implications for their experimental applications.
Key Distinctions at a Glance
| Feature | This compound | Sulfo-NHS-LC-Biotin |
| Solubility | Insoluble in aqueous buffers; requires organic solvents (DMSO, DMF) | Soluble in aqueous buffers (e.g., PBS)[1][2][3] |
| Cell Membrane Permeability | Permeable | Impermeable[1][2] |
| Primary Application | Intracellular biotinylation | Cell surface biotinylation |
| Spacer Arm Length | ~25.8 Å | 22.4 Å |
| Molecular Weight | 524.67 g/mol | 556.59 g/mol |
Chemical Structures
The structural differences underpin the distinct functionalities of these reagents. This compound possesses a ten-carbon aliphatic spacer arm, contributing to its hydrophobicity. In contrast, Sulfo-NHS-LC-Biotin incorporates a sulfonate group on the NHS ring, rendering it water-soluble, and has a slightly shorter "long-chain" (LC) spacer arm.
Performance Comparison: Experimental Data
A key consideration when choosing a biotinylation reagent is its efficiency and the stability of the resulting biotin label. A comparative study on living endothelial cells provides valuable insights into the performance of a membrane-permeable (NHS-LC-Biotin, similar to this compound) versus a membrane-impermeable (Sulfo-NHS-LC-Biotin) reagent.
Biotinylation Efficiency
When applied to intact bovine aortic endothelial cells (BAECs), NHS-LC-Biotin resulted in a slightly higher concentration of biotinylated cellular proteins compared to Sulfo-NHS-LC-Biotin at the same concentrations. For instance, at a concentration of 1.8 mM, cell lysates from cells treated with NHS-LC-Biotin had biotin concentrations of 0.390 ng/µg of protein, whereas those treated with Sulfo-NHS-LC-Biotin had 0.304 ng/µg of protein. This suggests that the membrane-permeable reagent can label both cell surface and intracellular proteins, leading to a higher overall labeling level.
Stability of Biotin Label
The stability of the biotin-protein conjugate also differs between the two reagents. The study on BAECs revealed that the biotin label from NHS-LC-Biotin had a significantly longer half-life (38.0 hours) compared to that from Sulfo-NHS-LC-Biotin (10.8 hours). After 24 hours, approximately 60% of the biotin molecules from the NHS-LC-Biotin treatment were still detected, while only a small amount remained from the Sulfo-NHS-LC-Biotin treatment.
| Parameter | NHS-LC-Biotin | Sulfo-NHS-LC-Biotin |
| Biotin Concentration in Cell Lysate (1.8 mM reagent) | 0.390 ng/µg protein | 0.304 ng/µg protein |
| Biotin Half-life on Cells | 38.0 hours | 10.8 hours |
| Remaining Biotin at 24 hours | ~60% | Low |
Experimental Protocols
The choice of protocol is critical for successful biotinylation. Below are detailed methodologies for protein biotinylation in solution and for labeling cell surface proteins.
General Protein Biotinylation in Solution (Intracellular or Purified Proteins)
This protocol is suitable for this compound.
Materials:
-
Protein to be biotinylated (1-10 mg/mL)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines like Tris, as they will compete with the biotinylation reaction.
-
Prepare the Biotinylation Reagent: Immediately before use, dissolve the this compound in DMF or DMSO to create a stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so it is critical to prepare this solution fresh.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching the Reaction: To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove unreacted this compound from the biotinylated protein using a desalting column or by dialysis against an appropriate buffer.
Cell Surface Protein Biotinylation
This protocol is designed for Sulfo-NHS-LC-Biotin.
Materials:
-
Cells in suspension or adherent cells
-
Sulfo-NHS-LC-Biotin
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer (PBS + 100 mM glycine)
Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.
-
Cell Suspension: Resuspend cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).
-
Prepare Biotinylation Reagent: Immediately before use, dissolve Sulfo-NHS-LC-Biotin in water or PBS to a concentration of 10 mM.
-
Biotinylation Reaction: Add the Sulfo-NHS-LC-Biotin solution to the cell suspension to a final concentration of 0.5-2 mM.
-
Incubation: Incubate the reaction for 30 minutes at room temperature or on ice. Incubation at 4°C can reduce the internalization of the biotin reagent.
-
Quenching the Reaction: Wash the cells three times with quenching buffer to stop the reaction and remove excess reagent.
Logical Workflow for Reagent Selection
The decision to use this compound or Sulfo-NHS-LC-Biotin is primarily driven by the location of the target protein.
Conclusion
Both this compound and Sulfo-NHS-LC-Biotin are highly effective amine-reactive biotinylation reagents, but their distinct properties make them suitable for different applications. The water-insoluble and membrane-permeable nature of this compound makes it the reagent of choice for labeling intracellular proteins or proteins in solution where organic solvents are tolerated. Conversely, the water-solubility and membrane-impermeability of Sulfo-NHS-LC-Biotin make it ideal for specifically labeling proteins on the outer surface of living cells without disrupting the cell membrane. The experimental data suggests that while the membrane-permeable reagent may lead to higher overall biotinylation, the resulting label may be less stable over time compared to the cell-surface specific reagent. By understanding these key differences and following the appropriate experimental protocols, researchers can confidently select the right tool for their biotinylation needs, ensuring the integrity and success of their downstream applications.
References
A Head-to-Head Comparison of Biotinylation Reagents: A Guide for Researchers
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for a vast array of applications, from elucidating complex cellular signaling pathways to developing novel diagnostics and therapeutics. Biotinylation, the process of covalently attaching biotin to a target molecule, remains a cornerstone technique due to the remarkably strong and specific interaction between biotin and avidin or streptavidin. The choice of biotinylation reagent is a critical determinant of experimental success, influencing labeling efficiency, specificity, and the ultimate functionality of the labeled molecule.
This guide provides an objective comparison of Biotin-C10-NHS Ester with other commonly used biotinylation reagents. We will delve into their chemical properties, performance characteristics, and provide supporting experimental data and protocols to empower you to make an informed decision for your research needs.
Understanding the Chemistry: NHS Ester Biotinylation
The most prevalent method for biotinylating proteins and other amine-containing molecules involves the use of N-hydroxysuccinimide (NHS) esters of biotin.[1][2] The NHS ester reacts efficiently with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond.[3] This reaction is typically carried out in a buffer with a pH between 7 and 9.[2]
A crucial aspect to consider is the competition between the desired reaction with the amine and the hydrolysis of the NHS ester in aqueous solutions, which increases with pH.[4] Therefore, optimizing reaction conditions is key to achieving high labeling efficiency.
The Critical Role of the Spacer Arm
The spacer arm, the chemical linker between the biotin molecule and the reactive group, plays a pivotal role in the utility of a biotinylation reagent. The biotin-binding pocket of avidin and streptavidin is located below the surface of the protein. A spacer arm of sufficient length is crucial to overcome steric hindrance, allowing the biotin to effectively bind to avidin or streptavidin. Longer spacer arms can enhance the detection sensitivity of the target protein by making the biotin more accessible.
Comparison of Biotinylation Reagents
The selection of a biotinylation reagent depends on several factors, including the nature of the target molecule, the experimental application, and the desired properties of the final conjugate. Here, we compare this compound with other popular alternatives.
| Reagent | Reactive Group | Spacer Arm | Solubility | Key Features & Applications |
| This compound | NHS Ester | Long Alkyl/Ether Chain (C10) | Low in aqueous buffers (requires organic solvent like DMSO/DMF) | Long, hydrophobic spacer arm minimizes steric hindrance. Suitable for applications where a significant distance between biotin and the target molecule is required. Often used in the synthesis of PROTACs. |
| NHS-Biotin | NHS Ester | Short Alkyl Chain | Low in aqueous buffers (requires organic solvent like DMSO/DMF) | The simplest and most economical biotinylation reagent. Suitable for general-purpose biotinylation where steric hindrance is not a major concern. Adds minimal mass to the target molecule. |
| Biotin-PEG4-NHS Ester | NHS Ester | PEGylated (4 units) | High in aqueous buffers | The polyethylene glycol (PEG) spacer enhances water solubility of the reagent and the resulting conjugate, reducing aggregation. The long, flexible spacer minimizes steric hindrance. |
| Sulfo-NHS-Biotin | Sulfo-NHS Ester | Short Alkyl Chain | High in aqueous buffers | The sulfonate group on the NHS ring makes the reagent water-soluble, eliminating the need for organic solvents. It is also membrane-impermeable, making it ideal for specifically labeling cell surface proteins. |
| NHS-LC-Biotin | NHS Ester | Long Chain (LC) Alkyl | Low in aqueous buffers (requires organic solvent like DMSO/DMF) | "Long Chain" version of NHS-Biotin with a 6-atom spacer arm, providing better biotin accessibility. |
| NHS-SS-Biotin | NHS Ester | Disulfide-containing | Low in aqueous buffers (requires organic solvent like DMSO/DMF) | Contains a cleavable disulfide bond in the spacer arm, allowing for the release of the biotinylated molecule from avidin/streptavidin using reducing agents. |
Experimental Protocols
Key Experiment: Biotinylation of a Protein in Solution
This protocol provides a general guideline for biotinylating a protein with an NHS-ester reagent. The optimal molar ratio of biotin reagent to protein should be determined empirically for each specific application.
Materials:
-
Protein solution (in an amine-free buffer like PBS, pH 7.2-8.0)
-
Biotinylation reagent (e.g., this compound)
-
Anhydrous DMSO or DMF (for non-water-soluble reagents)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Protocol:
-
Prepare Protein Sample: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Prepare Biotin Reagent Stock Solution: Immediately before use, dissolve the biotinylation reagent in the appropriate solvent (DMSO/DMF for water-insoluble reagents, or aqueous buffer for water-soluble reagents) to a concentration of 10-20 mM.
-
Biotinylation Reaction: Add the calculated amount of the biotin reagent stock solution to the protein solution. A molar excess of the biotin reagent is typically used (e.g., 20-fold molar excess).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove excess, non-reacted biotin and reaction byproducts using a desalting column or dialysis.
Key Experiment: Quantification of Biotinylation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the degree of biotinylation.
Principle: HABA dye binds to avidin, producing a color that can be measured at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin.
Protocol:
-
Prepare HABA/Avidin Solution: Prepare the reagent according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Add the HABA/Avidin solution to a cuvette or microplate well and measure the absorbance at 500 nm.
-
Add Biotinylated Sample: Add a known amount of your purified biotinylated protein to the HABA/Avidin solution and mix.
-
Measure Final Absorbance: After a short incubation, measure the absorbance at 500 nm again.
-
Calculate Biotin Concentration: The decrease in absorbance is used to calculate the biotin concentration in your sample, typically by comparison to a standard curve of free biotin. The molar ratio of biotin to protein can then be determined.
Logical Relationships and Selection Guide
The choice of biotinylation reagent is a multi-faceted decision based on the specific requirements of your experiment. The following diagram illustrates the logical relationships to consider when selecting a reagent.
Conclusion
The selection of an appropriate biotinylation reagent is a critical step in experimental design. This compound, with its long alkyl/ether spacer arm, offers a valuable tool for applications where minimizing steric hindrance is a primary concern. However, its low aqueous solubility necessitates the use of organic solvents. For researchers working with sensitive proteins or requiring a water-soluble reagent, PEGylated alternatives like Biotin-PEG4-NHS Ester provide an excellent solution. For cell-surface labeling, the membrane-impermeable Sulfo-NHS-Biotin is the reagent of choice. By carefully considering the properties of the target molecule and the specific experimental requirements, researchers can select the optimal biotinylation reagent to achieve reliable and reproducible results.
References
A Researcher's Guide to Validating Protein Biotinylation with Biotin-C10-NHS Ester
For researchers, scientists, and drug development professionals, the successful biotinylation of a protein is a critical first step in a multitude of applications, from affinity purification to sophisticated immunoassays. This guide provides a comprehensive comparison of Biotin-C10-NHS Ester with alternative biotinylation reagents and details the experimental validation of this crucial bioconjugation technique.
Comparing Biotinylation Reagents: A Quantitative Overview
This compound is a popular choice for protein biotinylation due to its amine-reactive N-hydroxysuccinimide (NHS) ester group, which efficiently labels primary amines (e.g., lysine residues) on proteins. The "C10" refers to the 10-carbon spacer arm, which helps to minimize steric hindrance between the biotin and the protein, facilitating interaction with avidin or streptavidin.
However, a variety of alternative reagents exist, each with distinct properties that may be advantageous for specific applications. The following table provides a quantitative comparison of this compound with other commonly used NHS-activated biotinylation reagents.
| Reagent | Labeling Chemistry | Key Features & Spacer Arm Length | Labeling Efficiency |
| This compound | Amine-reactive (NHS ester) | Long-chain spacer arm (~15 atoms) to reduce steric hindrance.[1] | High, comparable to other NHS-ester reagents. |
| NHS-Biotin | Amine-reactive (NHS ester) | Shortest spacer arm (13.5 Å); membrane-permeable, suitable for intracellular labeling.[2][3] | Can exceed 90% for antibodies and 70-85% for other proteins.[2] |
| Sulfo-NHS-Biotin | Amine-reactive (Sulfo-NHS ester) | Water-soluble; membrane-impermeable, ideal for cell surface labeling.[2] | Generally high, comparable to NHS-Biotin. |
| NHS-LC-Biotin | Amine-reactive (NHS ester) | "Long Chain" (LC) spacer arm (22.4 Å) to reduce steric hindrance. | High, with the long-chain spacer potentially improving binding to streptavidin. Slightly more cellular protein biotinylation was observed with NHS-LC-Biotin compared to Sulfo-NHS-LC-Biotin at the same concentration. |
| NHS-PEG4-Biotin | Amine-reactive (NHS ester) | Polyethylene glycol (PEG) spacer (29 Å) improves water solubility and reduces protein aggregation. | High, similar to other NHS-ester reagents. |
| NHS-SS-Biotin | Amine-reactive (NHS ester) | Contains a cleavable disulfide bond in the spacer arm, allowing for the release of the biotinylated molecule. | High, comparable to other NHS-ester reagents. |
Experimental Validation of Protein Biotinylation
Confirming the successful biotinylation of a target protein is essential for the reliability of downstream applications. Several methods can be employed for this validation, each with its own advantages and limitations.
Comparison of Validation Methods
| Method | Principle | Advantages | Disadvantages |
| Western Blot | Size-based separation of proteins followed by detection with streptavidin-HRP or anti-biotin antibodies. | Provides information on the molecular weight of the biotinylated protein, confirming the integrity of the target. | Semi-quantitative; can be prone to false positives/negatives. |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Immobilization of the biotinylated protein and detection with streptavidin-HRP. | Highly sensitive and quantitative. | Does not provide information on the molecular weight of the labeled protein. |
| Mass Spectrometry | Direct detection of the mass shift caused by the addition of the biotin tag to specific amino acid residues. | Provides precise information on the sites and extent of biotinylation. | Requires specialized equipment and expertise. |
| SDS-PAGE Gel Shift Assay | Incubation of the biotinylated protein with streptavidin, leading to a detectable increase in mass on an SDS-PAGE gel. | Simple and does not require specialized antibodies or probes. | Less sensitive than other methods; may not be suitable for large proteins where the mass shift is relatively small. |
Experimental Protocols
Protein Biotinylation with this compound
This protocol provides a general procedure for the biotinylation of a protein using this compound.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mg/mL.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting column or by dialysis against an appropriate buffer.
Protein Biotinylation Workflow
Validation by Western Blot
Materials:
-
Biotinylated protein sample
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
SDS-PAGE: Separate the biotinylated protein sample by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Incubate the membrane with a diluted solution of streptavidin-HRP in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the signal using an appropriate imaging system.
Western Blot Validation Workflow
Validation by ELISA
Materials:
-
High-binding 96-well microplate
-
Biotinylated protein sample
-
Coating buffer
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Streptavidin-HRP conjugate
-
TMB substrate and stop solution
-
Plate reader
Procedure:
-
Coating: Coat the wells of the microplate with the biotinylated protein diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBST).
-
Blocking: Block the wells with blocking buffer for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add a diluted solution of streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark until a color develops. Stop the reaction with the stop solution and read the absorbance at 450 nm.
ELISA Validation Workflow
Validation by Mass Spectrometry
Materials:
-
Biotinylated protein sample
-
Trypsin or other suitable protease
-
NeutrAvidin or streptavidin beads
-
Elution buffer
-
LC-MS/MS system
Procedure:
-
Digestion: Digest the biotinylated protein into peptides using trypsin.
-
Enrichment: Incubate the peptide mixture with NeutrAvidin or streptavidin beads to enrich for biotinylated peptides.
-
Washing: Wash the beads extensively to remove non-biotinylated peptides.
-
Elution: Elute the bound biotinylated peptides from the beads.
-
LC-MS/MS Analysis: Analyze the eluted peptides by LC-MS/MS to identify the biotinylated peptides and determine the sites of modification. The mass of the biotin tag will result in a characteristic mass shift in the peptide fragments.
Mass Spectrometry Validation Workflow
References
A Researcher's Guide to Quantifying Biotin Incorporation with Biotin-C10-NHS Ester
For researchers, scientists, and drug development professionals, the precise covalent attachment of biotin to proteins and other biomolecules is a critical step in numerous applications, from affinity purification to sophisticated immunoassays. The choice of biotinylation reagent and the method used to quantify the degree of labeling are paramount for experimental success and reproducibility. This guide provides a comprehensive comparison of methods to quantify biotin incorporation when using Biotin-C10-NHS Ester and other amine-reactive biotinylation reagents. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate techniques for your research needs.
Comparing Biotinylation Reagents: The Role of the Spacer Arm
This compound belongs to the family of N-hydroxysuccinimide (NHS) esters of biotin, which react efficiently with primary amines (e.g., the side chain of lysine residues and the N-terminus of proteins) to form stable amide bonds. A key feature of this family of reagents is the spacer arm that separates the biotin molecule from its reactive group. The length and chemical nature of this spacer can significantly influence the biotinylation efficiency and the subsequent interaction of the biotinylated molecule with avidin or streptavidin.
Longer spacer arms, such as the 10-carbon chain in this compound, are designed to minimize steric hindrance, which can be a crucial factor when the biotin binding pocket of avidin or streptavidin is not easily accessible.[1] This can lead to a more efficient capture of biotinylated molecules in downstream applications.
While direct head-to-head quantitative comparisons of various biotinylation reagents under identical conditions are limited in the literature, the following table summarizes the key features of this compound and common alternatives. The efficiency of biotinylation is influenced by several factors, including protein concentration, the number of available primary amines, pH, and the molar ratio of the biotinylation reagent to the target molecule.[2][3]
| Reagent | Spacer Arm Length (Å) | Key Features | Typical Molar Excess (Protein:Biotin) |
| This compound | ~29.3 Å (estimated) | Long hydrocarbon spacer arm, hydrophobic. May be beneficial for specific applications where a non-polar spacer is desired. | 20:1 to 50:1 |
| NHS-Biotin | 13.5 Å | Shortest spacer arm, may lead to steric hindrance in some applications. | 20:1 to 50:1 |
| Sulfo-NHS-Biotin | 13.5 Å | Water-soluble due to the sulfo group, ideal for cell surface labeling as it does not permeate the cell membrane. | 20:1 to 50:1 |
| NHS-LC-Biotin | 22.4 Å | "Long Chain" (LC) spacer provides greater flexibility and reduces steric hindrance compared to NHS-Biotin. | 20:1 to 50:1 |
| Sulfo-NHS-LC-Biotin | 22.4 Å | Water-soluble version of NHS-LC-Biotin, combining the benefits of a long spacer arm with improved aqueous solubility. | 20:1 to 50:1 |
Methods for Quantifying Biotin Incorporation
Accurate quantification of the number of biotin molecules incorporated per protein molecule (the biotin-to-protein ratio) is essential for ensuring consistency and optimizing downstream applications. Several methods are available, each with its own advantages and limitations.
| Method | Principle | Sensitivity | Throughput | Key Advantages | Key Disadvantages |
| HABA Assay (Colorimetric) | Displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from the avidin-HABA complex by biotin, leading to a decrease in absorbance at 500 nm. | Micromolar (µM) | High | Simple, inexpensive, and rapid. | Lower sensitivity, can be affected by colored or turbid samples. |
| Fluorescence-Based Assays | Displacement of a quencher-labeled probe from a fluorescently-labeled avidin by biotin, resulting in an increase in fluorescence. | Picomolar (pM) to Nanomolar (nM) | High | High sensitivity, requires smaller sample volumes. | Requires a fluorescence plate reader, can be more expensive than the HABA assay. |
| Mass Spectrometry (MS) | Direct measurement of the mass shift of the protein or its peptides upon biotinylation. | High | Low to Medium | Provides precise information on the degree and sites of biotinylation. | Requires specialized equipment and expertise, can be time-consuming for sample preparation. |
Experimental Protocols
Here, we provide detailed protocols for a standard protein biotinylation procedure and the most common quantification assays.
Protocol 1: Protein Biotinylation with this compound
This protocol provides a general guideline for biotinylating a protein using an amine-reactive NHS ester.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Prepare the Protein Solution: Ensure the protein solution is at an appropriate concentration in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange.
-
Prepare the Biotinylation Reagent: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a 20- to 50-fold molar excess of the dissolved biotin reagent to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin and the quenching reagent by buffer exchange using a desalting column or dialysis.
Protocol 2: HABA Assay for Biotin Quantification
Materials:
-
Biotinylated protein sample
-
HABA/Avidin pre-mixed solution or individual reagents
-
Biotin standards of known concentration
-
96-well microplate (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare Standards: Prepare a serial dilution of biotin standards in the same buffer as the biotinylated protein sample.
-
Prepare Samples: Dilute the biotinylated protein sample to fall within the linear range of the assay.
-
Assay:
-
Pipette 180 µL of the HABA/Avidin solution into each well of the microplate.
-
Add 20 µL of the biotin standards or the biotinylated protein samples to the respective wells.
-
Mix thoroughly by gentle pipetting or on a plate shaker for 30 seconds.
-
Incubate for 5-10 minutes at room temperature.
-
-
Measurement: Measure the absorbance at 500 nm.
-
Calculation: Create a standard curve by plotting the absorbance of the biotin standards against their known concentrations. Use the standard curve to determine the biotin concentration in the protein sample. Calculate the moles of biotin per mole of protein.
Protocol 3: Fluorescence-Based Biotin Quantification
Materials:
-
Biotinylated protein sample
-
Fluorescence Biotin Quantitation Kit (containing a fluorescent avidin/quencher-HABA working solution and biotin standards)
-
96-well microplate (black, opaque)
-
Fluorescence microplate reader
Procedure:
-
Prepare Standards: Prepare a serial dilution of the provided biotin standards.
-
Prepare Samples: Dilute the biotinylated protein sample to be within the linear range of the assay.
-
Assay:
-
Pipette 10 µL of each standard or unknown sample into the microplate wells.
-
Add 90 µL of the fluorescent avidin/quencher-HABA working solution to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 494/520 nm).
-
Calculation: Generate a standard curve by plotting the fluorescence intensity of the standards versus their concentrations. Determine the biotin concentration in the sample from the standard curve and calculate the biotin-to-protein ratio.
Visualizing the Workflow
Diagrams created using Graphviz illustrate the key experimental workflows.
Caption: Workflow for protein biotinylation with this compound.
Caption: Overview of methods for quantifying biotin incorporation.
Conclusion
The selection of an appropriate biotinylation reagent and a robust quantification method are critical for the success of experiments that rely on the biotin-streptavidin interaction. This compound, with its long spacer arm, offers a valuable tool for minimizing steric hindrance. For routine and high-throughput quantification, the HABA assay provides a simple and cost-effective solution. However, for applications requiring higher sensitivity and accuracy, fluorescence-based assays are recommended. Mass spectrometry stands as the gold standard for providing the most detailed and precise characterization of biotinylation, including the determination of specific labeling sites. By carefully considering the experimental needs and the information provided in this guide, researchers can confidently choose the optimal strategy for their biotinylation and quantification workflows.
References
A Comparative Guide to the Mass Spectrometry Analysis of Biotin-C10-NHS Ester Labeled Peptides
For researchers, scientists, and drug development professionals leveraging mass spectrometry for proteomic analysis, the effective labeling and enrichment of peptides are critical for achieving high-quality, reproducible results. Biotin-C10-NHS Ester is a widely utilized reagent for the biotinylation of peptides, enabling their subsequent enrichment and identification. This guide provides an objective comparison of this compound with alternative labeling strategies, supported by experimental data and detailed protocols.
Comparison of Biotinylation Reagents for Mass Spectrometry
The choice of biotinylation reagent can significantly impact the outcome of a mass spectrometry experiment. Key considerations include labeling efficiency, the potential for steric hindrance, the ease of elution from affinity resins, and the effect of the tag on peptide fragmentation. Here, we compare this compound with other common alternatives.
| Feature | This compound | Sulfo-NHS-SS-Biotin (Cleavable) | Enzymatic Biotinylation (e.g., BirA) |
| Target Residues | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) | Specific lysine within a recognition sequence (e.g., AviTag)[1] |
| Specificity | Non-specific to primary amines[1] | Non-specific to primary amines | Site-specific[1] |
| Spacer Arm | 10-carbon chain | Disulfide-containing spacer arm[2][3] | Defined by the enzyme-substrate interaction |
| Elution from Streptavidin | Harsh denaturing conditions (e.g., boiling with SDS, high concentration of biotin) | Mild reduction of the disulfide bond (e.g., DTT, TCEP) | Harsh denaturing conditions |
| Labeling Efficiency | Generally high, but can be variable | High, with studies showing ~88% of peptides biotinylated | Very high, often >95% |
| Effect on MS/MS | Can influence fragmentation patterns; signature ions may be observed | The cleavable linker simplifies spectra as the bulk of the tag is removed. | Minimal effect on fragmentation of the target peptide itself. |
| Contamination Risk | Potential for co-elution of streptavidin peptides during on-bead digestion | Reduced streptavidin contamination due to mild elution | Potential for co-elution of streptavidin peptides. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of biotinylation reagents in mass spectrometry workflows. Below are representative protocols for peptide labeling and enrichment.
Protocol 1: Peptide Labeling with this compound
This protocol is adapted from general procedures for NHS-ester biotinylation of peptides.
Materials:
-
Peptide sample
-
This compound
-
Reaction Buffer: 100 mM HEPES, pH 8.5
-
Quenching Buffer: 50 mM Tris-HCl, pH 8.0
-
Anhydrous DMSO
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO immediately before use.
-
Dissolve the peptide sample in the Reaction Buffer.
-
Add the this compound stock solution to the peptide solution to achieve the desired molar excess (e.g., 20-fold molar excess). The final concentration of the biotin reagent is typically around 2 mM.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench the reaction by adding the Quenching Buffer to consume any unreacted NHS ester.
-
The labeled peptide sample is now ready for cleanup (e.g., desalting) and mass spectrometry analysis or enrichment.
Protocol 2: Enrichment of Biotinylated Peptides using Streptavidin Beads
This protocol outlines the enrichment of biotinylated peptides prior to mass spectrometry analysis.
Materials:
-
Biotinylated peptide sample
-
Streptavidin-conjugated magnetic beads
-
Wash Buffer 1: PBS with 0.1% Tween-20
-
Wash Buffer 2: High salt buffer (e.g., 1 M NaCl)
-
Wash Buffer 3: PBS
-
Elution Buffer (for non-cleavable biotin): 8 M Guanidine-HCl, or 30 µL of 3 mM biotin and 2% SDS, boiled for 5 min at 95 °C.
-
Elution Buffer (for cleavable biotin): Buffer containing a reducing agent (e.g., 10 mM DTT).
Procedure:
-
Equilibrate the streptavidin beads by washing them with Wash Buffer 1.
-
Incubate the biotinylated peptide sample with the equilibrated beads for 1-2 hours at room temperature with gentle rotation.
-
Separate the beads from the supernatant using a magnetic stand.
-
Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound peptides.
-
Elute the bound peptides using the appropriate Elution Buffer. For this compound labeled peptides, harsh denaturing conditions are required. For cleavable biotin labels, a reducing buffer is used.
-
Collect the eluate for mass spectrometry analysis.
Visualizing the Workflow and Reagent Chemistry
Graphical representations of the experimental workflow and the chemical principles of the labeling reagents can aid in understanding the overall process.
Caption: Workflow for Mass Spectrometry Analysis of Biotinylated Peptides.
Caption: Chemical Structures and Reaction Principles of Biotinylation Reagents.
Conclusion
This compound is a robust reagent for the non-specific labeling of primary amines on peptides for mass spectrometry analysis. Its long spacer arm can help to reduce steric hindrance during streptavidin binding. However, the strong interaction necessitates harsh elution conditions, which can lead to higher background and potential sample loss.
For applications requiring milder elution to preserve protein complexes or reduce contamination from streptavidin, cleavable reagents like Sulfo-NHS-SS-Biotin present a superior alternative. Furthermore, for studies demanding precise localization of the biotin tag, enzymatic biotinylation offers unparalleled specificity.
The choice of biotinylation strategy should be guided by the specific experimental goals. For general peptide identification where high labeling efficiency is desired, this compound remains a viable option. However, for more sensitive and specific applications, the use of cleavable or enzymatic biotinylation methods should be strongly considered. Researchers should carefully optimize their labeling and enrichment protocols to ensure the highest quality data for their mass spectrometry analyses.
References
A Researcher's Guide to Selecting Biotinylation Reagents: The Impact of Spacer Arm Length
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a cornerstone of experimental success. Biotinylation, the covalent attachment of biotin to a molecule, is a widely used technique that leverages the high-affinity interaction between biotin and streptavidin for detection, purification, and immobilization. A critical, yet often overlooked, parameter in the selection of a biotinylation reagent is the length of its spacer arm. This guide provides an objective comparison of biotinylation reagents with varying spacer arm lengths, supported by experimental data, to inform the selection of the most appropriate tool for your research needs.
The spacer arm in a biotinylation reagent is the chemical chain that connects the biotin molecule to the reactive group that will attach to the target molecule. The length of this spacer is crucial as the biotin-binding sites of avidin and streptavidin are located deep within their structures.[1] A spacer arm that is too short can lead to steric hindrance, preventing the biotin from efficiently binding to streptavidin, especially when the biotin is attached to a large biomolecule.[1][2] Conversely, a longer spacer arm can extend the biotin moiety away from the target molecule, facilitating its interaction with streptavidin and improving the efficiency of detection or capture.[1][3]
Quantitative Comparison of Biotinylation Reagents with Different Spacer Arms
The efficiency of biotin-streptavidin binding is significantly influenced by the length of the spacer arm of the biotinylation reagent. A study by Muratsugu and Nishida (2019) provides quantitative data on the effect of different spacer arm lengths on the binding of horseradish peroxidase (HRP)-conjugated streptavidin. The results clearly demonstrate that longer spacer arms lead to a significant increase in signal, indicating more efficient binding.
| Biotinylation Reagent | Spacer Arm Length (nm) | Relative Absorbance (Signal Intensity) |
| PFP-biotin | 0.96 | ~0.25 |
| NHS-biotin | 1.35 | ~0.45 |
| Sulfo-NHS-LC-biotin | 2.24 | ~0.80 |
| NHS-LC-LC-biotin | 3.05 | 1.00 |
| Table 1: Comparison of relative absorbance from HRP-streptavidin binding to microplates coated with biotinylation reagents of varying spacer arm lengths. The data is adapted from Muratsugu and Nishida (2019), where the absorbance for NHS-LC-LC-biotin was set as the standard for comparison. |
This data underscores the importance of selecting a biotinylation reagent with an adequate spacer arm to overcome steric hindrance and ensure optimal performance in applications relying on the biotin-streptavidin interaction.
The Role of Spacer Arm Length in Overcoming Steric Hindrance
The concept of steric hindrance in biotin-streptavidin interactions is a critical consideration in experimental design. The bulky nature of streptavidin can physically block the biotin from accessing its binding pocket if the biotin is too close to the surface of the labeled molecule.
Caption: Impact of spacer arm length on streptavidin binding.
Experimental Protocols
Accurate and reproducible biotinylation is essential for reliable downstream applications. Below are generalized protocols for protein biotinylation using an amine-reactive reagent and a common method for quantifying the degree of biotinylation.
1. Protein Biotinylation with NHS-Ester Reagents
This protocol provides a general guideline for labeling proteins with amine-reactive biotinylation reagents such as NHS-biotin or NHS-LC-biotin.
-
Materials:
-
Protein to be labeled (in a buffer free of primary amines, e.g., PBS)
-
NHS-ester biotinylation reagent (e.g., NHS-LC-LC-biotin)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
-
Desalting column or dialysis equipment
-
-
Procedure:
-
Prepare the Protein Sample: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
Prepare the Biotinylation Reagent: Immediately before use, dissolve the NHS-ester biotinylation reagent in DMSO or DMF to a concentration of 10-20 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the biotinylation reagent to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
2. Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for quantifying the degree of biotinylation.
-
Materials:
-
HABA/Avidin solution
-
Biotin standards of known concentrations
-
Biotinylated protein sample
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare Standards: Prepare a series of biotin standards of known concentrations.
-
Prepare Samples: Dilute the biotinylated protein sample to fall within the linear range of the assay.
-
Assay:
-
Add the HABA/Avidin solution to microplate wells or cuvettes.
-
Measure the initial absorbance at 500 nm.
-
Add the biotin standards or the biotinylated protein samples to the wells and mix.
-
Incubate for 5 minutes at room temperature.
-
Measure the final absorbance at 500 nm.
-
-
Calculate Biotin Concentration: The decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample. Calculate the biotin concentration in your sample by comparing the change in absorbance to the standard curve generated from the biotin standards.
-
Workflow for Selecting a Biotinylation Reagent
The selection of an appropriate biotinylation reagent is a critical step for the success of experiments that rely on the biotin-streptavidin interaction.
References
The Long Arm Advantage: A Comparative Guide to Biotin-C10-NHS Ester and NHS-Biotin
In the landscape of molecular biology and proteomics, the biotin-streptavidin interaction stands as a cornerstone for a multitude of applications, from affinity purification to immunoassays. The choice of biotinylation reagent is a critical determinant of experimental success. This guide provides a comprehensive comparison between two popular amine-reactive biotinylation reagents: Biotin-C10-NHS Ester and the conventional NHS-Biotin. We will delve into the structural differences, their impact on performance supported by experimental data, and provide detailed protocols to aid researchers in making an informed decision for their specific needs.
Unveiling the Structural Difference: The Significance of the Spacer Arm
At the heart of the comparison lies the spacer arm, the molecular tether that connects the biotin moiety to the reactive N-hydroxysuccinimide (NHS) ester. NHS-Biotin features a relatively short pentanoyl spacer, while this compound boasts an extended 10-carbon atom spacer arm. This seemingly subtle difference has profound implications for the accessibility of the biotin molecule and, consequently, the efficiency of its interaction with streptavidin or avidin.
| Feature | NHS-Biotin | This compound |
| Synonyms | Biotin N-hydroxysuccinimide ester | Biotinyl-amino-caproic acid-N-hydroxysuccinimide ester |
| Molecular Formula | C₁₄H₁₉N₃O₅S | C₂₅H₄₀N₄O₆S |
| Molecular Weight | 341.38 g/mol | 524.67 g/mol |
| Spacer Arm Length | ~13.5 Å | ~29.1 Å |
The Advantage in Action: Overcoming Steric Hindrance
The primary advantage of the longer C10 spacer arm in this compound is its ability to mitigate steric hindrance. When a biotinylation reagent is conjugated to a large biomolecule, such as an antibody or a protein, the biotin moiety can become partially or fully obscured by the surrounding molecular landscape. This can significantly impede its ability to bind to the deep biotin-binding pocket of streptavidin. The extended spacer arm of this compound projects the biotin molecule further away from the surface of the labeled molecule, thereby enhancing its accessibility for streptavidin binding.
Experimental Evidence: The Impact of Spacer Arm Length on Streptavidin Binding
A study by Muratsugu and Nishida (2019) provides compelling quantitative evidence for the benefits of a longer spacer arm in biotinylation.[1] The researchers immobilized biotin onto a microplate using various biotinylation reagents with different spacer arm lengths and measured the subsequent binding of horseradish peroxidase (HRP)-conjugated streptavidin.
The results clearly demonstrated that biotinylation reagents with longer spacer arms resulted in a significantly improved dose-response curve and higher binding of HRP-streptavidin.[1] This is attributed to the reduction of steric hindrance, allowing the bulky HRP-streptavidin conjugate to bind more efficiently to the immobilized biotin.[1]
| Biotinylation Reagent | Spacer Arm Length (nm) | Relative HRP-Streptavidin Binding (Absorbance at 490 nm) |
| PFP-biotin | 0.96 | ~0.6 |
| NHS-biotin | 1.35 | ~0.8 |
| Sulfo-NHS-LC-biotin | 2.24 | ~1.2 |
| NHS-LC-LC-biotin | 3.05 | ~1.4 |
| Data adapted from Muratsugu and Nishida, 2019. The study used different long-spacer biotin reagents, but the trend is directly applicable to the advantage of the C10 spacer in this compound. |
This data strongly suggests that for applications involving the detection of biotinylated molecules with large streptavidin conjugates (e.g., enzyme or fluorophore-labeled streptavidin), a longer spacer arm, such as the one in this compound, is highly advantageous.
Visualizing the Molecular Interactions
To better understand the concepts discussed, the following diagrams illustrate the chemical structures, the biotinylation reaction, and the effect of the spacer arm on streptavidin binding.
Experimental Protocols
The following is a general protocol for the biotinylation of proteins using either this compound or NHS-Biotin. The optimal conditions may need to be determined empirically for each specific application.
Materials:
-
Protein to be biotinylated (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound or NHS-Biotin
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF)
-
Desalting column or dialysis cassette for removal of excess biotinylation reagent
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Preparation of Biotinylation Reagent Stock Solution:
-
Immediately before use, dissolve the this compound or NHS-Biotin in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.
-
-
Biotinylation Reaction:
-
Add a 10- to 50-fold molar excess of the biotinylation reagent stock solution to the protein solution. The optimal molar ratio should be determined experimentally.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C, with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.
-
-
Removal of Excess Biotinylation Reagent:
-
Remove the unreacted biotinylation reagent and byproducts by dialysis against an appropriate buffer (e.g., PBS) or by using a desalting column according to the manufacturer's instructions.
-
-
Determination of Biotin Incorporation (Optional):
-
The degree of biotinylation can be quantified using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a fluorescent-based assay.
-
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and NHS-Biotin hinges on the specific requirements of the experiment. For applications where the biotinylated molecule is large, or where the subsequent detection involves bulky streptavidin conjugates, the longer spacer arm of This compound offers a distinct advantage by minimizing steric hindrance and promoting more efficient binding. This can lead to enhanced signal and improved assay sensitivity.
Conversely, for applications where a minimal modification of the target molecule is desired, or where steric hindrance is not a significant concern, the smaller NHS-Biotin may be a suitable and more economical choice.
By understanding the fundamental differences and considering the experimental context, researchers can confidently select the optimal biotinylation reagent to achieve robust and reproducible results.
References
Navigating the Nuances of Biotinylation: A Guide to the Stability of Biotin-C10-NHS Ester Linkage
For researchers, scientists, and drug development professionals, the covalent attachment of biotin to proteins and other biomolecules is a cornerstone technique for detection, purification, and functional analysis. The choice of biotinylation reagent is critical, and understanding the stability of the resulting linkage is paramount for reliable and reproducible results. This guide provides an in-depth comparison of the Biotin-C10-NHS Ester, a commonly used reagent, with other alternatives, supported by experimental data and detailed protocols to inform your experimental design.
The Critical Linkage: Understanding this compound
This compound is a popular biotinylation reagent featuring a 10-carbon spacer arm and an N-hydroxysuccinimide (NHS) ester reactive group. The NHS ester reacts with primary amines (e.g., the side chain of lysine residues and the N-terminus of proteins) to form a stable amide bond. The C10 spacer arm helps to minimize steric hindrance, allowing for better accessibility of the biotin moiety to avidin or streptavidin.
However, the stability of the NHS ester itself, particularly in aqueous solutions, is a critical consideration. The primary pathway of inactivation for NHS esters is hydrolysis, a reaction that is highly dependent on pH and temperature.[1][2] At higher pH values, the rate of hydrolysis increases significantly, competing with the desired amidation reaction and reducing the efficiency of biotinylation.[3][4]
Head-to-Head Comparison: this compound vs. Alternatives
To aid in the selection of the most appropriate biotinylation reagent for your specific application, the following table provides a comparative overview of this compound and other common alternatives.
| Feature | This compound | Sulfo-NHS-Biotin | Biotin-PEG4-NHS Ester | Biotin-TFP Ester |
| Reactive Group | N-hydroxysuccinimide (NHS) Ester | Sulfo-N-hydroxysuccinimide (Sulfo-NHS) Ester | N-hydroxysuccinimide (NHS) Ester | Tetrafluorophenyl (TFP) Ester |
| Spacer Arm | 10-carbon alkyl chain | Varies (e.g., short or long chain) | 4-unit polyethylene glycol (PEG) | Varies |
| Solubility | Soluble in organic solvents (DMSO, DMF)[5] | Water-soluble | Increased water solubility due to PEG spacer | Generally soluble in organic solvents, can be more hydrophobic than NHS esters |
| Stability of Reactive Group | Susceptible to hydrolysis, especially at pH > 8. Half-life of hours at pH 7, minutes at pH 9. | Slightly more stable in aqueous solutions than NHS esters. | Similar susceptibility to hydrolysis as other NHS esters. | More stable against hydrolysis in aqueous solutions compared to NHS esters. |
| Key Advantages | Good for intracellular labeling due to membrane permeability. | Ideal for cell surface labeling as it is membrane-impermeable. | Reduces aggregation of labeled proteins and minimizes steric hindrance. | Higher reaction efficiency due to increased stability, especially in aqueous buffers. |
| Key Disadvantages | Requires dissolution in organic solvents; prone to hydrolysis. | Not suitable for intracellular labeling. | Potential for non-specific binding in some applications due to the PEG chain. | Can be more hydrophobic, potentially affecting the solubility of the labeled molecule. |
Experimental Assessment of Stability and Biotinylation Efficiency
To ensure the reliability of your biotinylation experiments, it is crucial to assess the stability of the reagent and the efficiency of the labeling reaction. The following protocols provide standardized methods for these assessments.
Experimental Protocol 1: Assessing the Hydrolysis Rate of this compound
This protocol allows for the indirect measurement of the stability of the this compound by quantifying the rate of hydrolysis of the NHS ester group.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS) at various pH values (e.g., 7.0, 8.0, 9.0)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Initiate the hydrolysis reaction by diluting the stock solution into PBS of a specific pH to a final concentration of 1 mM.
-
Immediately measure the absorbance of the solution at 260 nm at time zero (A₀). N-hydroxysuccinimide, the byproduct of hydrolysis, absorbs light at this wavelength.
-
Incubate the solution at a constant temperature (e.g., 25°C).
-
Measure the absorbance at 260 nm at regular time intervals (e.g., every 15 minutes for pH 9.0, every hour for pH 7.0).
-
Continue measurements until the absorbance reaches a plateau (A_max), indicating complete hydrolysis.
-
Calculate the half-life (t₁/₂) of the NHS ester at each pH using the formula for first-order kinetics.
Experimental Protocol 2: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to determine the degree of biotinylation of a protein.
Materials:
-
Biotinylated protein sample
-
HABA/Avidin solution
-
Biotin standard solution
-
Spectrophotometer capable of reading absorbance at 500 nm
Procedure:
-
Remove any unconjugated biotin from the biotinylated protein sample using a desalting column or dialysis.
-
Prepare a standard curve using known concentrations of the biotin standard.
-
Add 900 µL of the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (A_HABA/Avidin).
-
Add 100 µL of the biotinylated protein sample to the cuvette, mix, and incubate until the absorbance reading stabilizes.
-
Measure the final absorbance at 500 nm (A_sample).
-
The decrease in absorbance is proportional to the amount of biotin in the sample. Calculate the biotin concentration by comparing the change in absorbance to the biotin standard curve.
-
Determine the molar ratio of biotin to protein by dividing the molar concentration of biotin by the molar concentration of the protein.
Experimental Protocol 3: Fluorescent Quantification of Biotinylation
Fluorescent-based assays offer a more sensitive alternative to the HABA assay for quantifying biotinylation.
Materials:
-
Biotinylated protein sample
-
Fluorescent biotin quantitation kit (containing a fluorescently labeled avidin and a quencher-labeled biotin derivative)
-
Biotin standard solution
-
Fluorescence microplate reader
Procedure:
-
Prepare a standard curve with known concentrations of the biotin standard.
-
Add the biotinylated protein sample and standards to the wells of a microplate.
-
Add the fluorescent avidin/quencher reagent to each well.
-
Incubate for the recommended time to allow the biotin in the sample to displace the quencher-labeled biotin from the fluorescent avidin.
-
Measure the fluorescence intensity using the appropriate excitation and emission wavelengths.
-
The increase in fluorescence is proportional to the amount of biotin in the sample.
-
Calculate the biotin concentration in the sample by comparing its fluorescence to the standard curve.
-
Determine the moles of biotin per mole of protein.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the biological context of biotinylation, the following diagrams are provided.
References
A Researcher's Guide to Selecting and Validating Biotin-C10-NHS Ester for Optimal Bioconjugation
For researchers, scientists, and drug development professionals, the selection of high-quality reagents is paramount to the success of their experiments. Biotin-C10-NHS Ester is a widely used bioconjugation reagent for attaching biotin to proteins, antibodies, and other molecules containing primary amines. The quality and performance of this reagent can significantly impact the efficiency of biotinylation, and consequently, the outcome of downstream applications such as immunoassays, affinity purification, and targeted drug delivery. This guide provides a framework for the side-by-side comparison of this compound from different suppliers, supported by experimental protocols to validate their performance.
Comparative Analysis of Supplier Specifications
While direct head-to-head comparative studies from suppliers are not typically published, a thorough review of their product specifications provides a baseline for evaluation. Key parameters to consider include purity, storage conditions, and the availability of quality control data. The following table summarizes publicly available information for this compound from various suppliers.
| Supplier | Product Name | Purity | Molecular Weight ( g/mol ) | Storage Conditions |
| MedChemExpress | This compound | 99.49%[1][2] | 524.67[1][2] | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month[1] |
| BroadPharm | Biotin-NHS ester | 97% | 341.4 | -20°C |
| GoldBio | Biotin-NHS ester | Not specified | 341.38 | -20°C |
| Vector Labs | Biotin-NHS Ester | >98% | 341.38 | -20°C, Desiccate |
| Cayman Chemical | Biotin-NHS | Not specified | 341.4 | -20°C |
| Sigma-Aldrich (Calbiochem®) | Biotin-NHS | ≥90% (NMR) | 341.38 | 2-8°C |
Note: This table is compiled from publicly available data and may not reflect the most current specifications. Researchers should always consult the supplier's website and Certificate of Analysis for the most up-to-date information.
Experimental Protocols for Performance Validation
To ensure the reliability and reproducibility of experimental results, it is crucial to perform in-house validation of this compound from different suppliers. The following protocols are designed to assess the key performance attributes of the reagent.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound from different suppliers.
Materials:
-
This compound samples from each supplier
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
C18 reverse-phase HPLC column
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of each this compound sample in a 50:50 mixture of acetonitrile and water.
-
HPLC Analysis:
-
Inject a fixed volume of each sample onto the C18 column.
-
Use a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B) to elute the compound.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 260 nm).
-
-
Data Analysis: Integrate the peak areas from the chromatograms. Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage. Compare the purity profiles of the reagents from different suppliers.
Reactivity Assessment via NHS Ester Hydrolysis Assay
Objective: To assess the reactivity of the NHS ester group, which is crucial for its ability to conjugate with primary amines.
Materials:
-
This compound samples
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5)
-
0.5-1.0 N NaOH
-
Spectrophotometer
Protocol:
-
Sample Preparation: Dissolve 1-2 mg of each this compound sample in 2 mL of amine-free buffer. Prepare a control tube with 2 mL of the same buffer.
-
Initial Absorbance Measurement: Zero the spectrophotometer at 260 nm using the control tube. Measure and record the absorbance of the NHS-ester solution.
-
Hydrolysis: Add 100 µL of 0.5-1.0 N NaOH to 1 mL of the NHS ester solution. Vortex for 30 seconds.
-
Final Absorbance Measurement: Immediately (within 1 minute) measure the absorbance of the base-hydrolyzed reagent at 260 nm.
-
Data Analysis: A significant increase in absorbance after hydrolysis indicates the presence of active NHS ester. The magnitude of the increase can be used to compare the relative reactivity of the reagents from different suppliers.
Biotinylation Efficiency Assessment using a Model Protein
Objective: To compare the efficiency of this compound from different suppliers in labeling a standard protein.
Materials:
-
Bovine Serum Albumin (BSA) as a model protein
-
This compound samples
-
Amine-free reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column to remove excess biotin
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit for biotin quantification
Protocol:
-
Protein Preparation: Prepare a 1-10 mg/mL solution of BSA in the reaction buffer.
-
Biotinylation Reaction:
-
Prepare stock solutions of each this compound in an organic solvent like DMSO.
-
Add a 10-20 fold molar excess of the this compound stock solution to the BSA solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Purification: Remove excess, unreacted biotin using a desalting column.
-
Quantification of Biotin Incorporation:
-
Determine the protein concentration of the biotinylated BSA solution.
-
Use the HABA assay to quantify the amount of biotin incorporated per BSA molecule. This assay is based on the displacement of HABA from the HABA-avidin complex by biotin, which leads to a decrease in absorbance at 500 nm.
-
-
Data Analysis: Calculate the molar ratio of biotin to protein for each supplier's reagent. A higher ratio indicates greater biotinylation efficiency.
Visualizing Experimental Workflows and Chemical Reactions
To better understand the processes involved, the following diagrams illustrate the supplier evaluation workflow and the chemical reaction of protein biotinylation.
Supplier evaluation workflow.
Biotinylation of a primary amine.
By following this comprehensive guide, researchers can make informed decisions when selecting a supplier for this compound and validate its performance to ensure the integrity and success of their research and development endeavors.
References
Safety Operating Guide
Personal protective equipment for handling Biotin-C10-NHS Ester
This guide provides essential safety, logistical, and procedural information for the proper handling of Biotin-C10-NHS Ester. Tailored for researchers, scientists, and drug development professionals, this document outlines the necessary personal protective equipment (PPE), storage conditions, operational workflows, and disposal plans to ensure laboratory safety and experimental success.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an amine-reactive reagent that is sensitive to moisture.[1][2][3][4] While not classified as hazardous under all regulations, it requires careful handling to avoid potential skin and eye irritation and to maintain its chemical integrity.[5] Adherence to proper PPE protocols is the first line of defense.
Table 1: Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
|---|---|---|
| Hand Protection | Disposable, powder-free nitrile or neoprene gloves. | Prevents direct skin contact with the reagent. Nitrile gloves provide good short-term chemical resistance. |
| Eye Protection | ANSI Z.87.1-compliant safety glasses or chemical splash goggles. | Protects eyes from potential splashes of the reagent or solvents during preparation. |
| Body Protection | A long-sleeved laboratory coat. | Protects skin and clothing from accidental spills. |
| Footwear | Closed-toe and closed-heel shoes. | Prevents injury from spills or dropped lab equipment. |
| Respiratory Protection | Generally not required. Use in a well-ventilated area. | A respirator may be necessary if there is a risk of inhaling dust from the solid compound. |
Chemical Properties and Storage
Proper storage is critical to prevent the hydrolysis of the moisture-sensitive N-hydroxysuccinimide (NHS) ester group, which would render the reagent inactive.
Table 2: Quantitative Data and Storage Conditions
| Property | Value | Source |
|---|---|---|
| Synonyms | N-Hydroxysuccinimidobiotin, NHS-D-Biotin | |
| Molecular Weight | 341.38 g/mol | |
| Solubility | Soluble in DMF (≤50 mg/mL) and DMSO (≥30 mg/mL). Water-insoluble. | |
| Long-Term Storage (Solid) | -20°C in a desiccated environment. | |
| Short-Term Storage (Solid) | 0-4°C or ambient temperature is acceptable for short periods (e.g., shipping). |
| Stock Solution Storage | Aliquot and store in anhydrous DMSO or DMF at -80°C for up to 6 months. | |
Operational Workflow for Handling and Use
To ensure reagent efficacy and user safety, a systematic workflow should be followed from storage to final product. The following diagram illustrates the key steps for handling and using this compound in a typical protein labeling experiment.
Caption: A step-by-step workflow for the safe handling and use of this compound.
Detailed Experimental Protocol: Protein Biotinylation
This protocol provides a general procedure for labeling proteins with this compound. Optimization may be required depending on the specific protein.
1. Materials Required:
-
This compound
-
Protein to be labeled
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
2. Reagent Preparation (Perform Immediately Before Use):
-
Remove the container of this compound from -20°C storage and allow it to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the required amount of the reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). The NHS ester is highly susceptible to hydrolysis, so do not prepare stock solutions for long-term storage unless properly aliquoted and stored at -80°C.
3. Biotinylation Procedure:
-
Prepare the protein solution in an amine-free buffer (e.g., PBS) at a suitable concentration (e.g., 1-10 mg/mL). Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the target protein for reaction with the NHS ester.
-
Add the calculated amount of the this compound stock solution to the protein solution. The molar ratio of biotin reagent to protein will need to be optimized, but a starting point is often a 10- to 20-fold molar excess.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
4. Quenching and Purification:
-
To stop the reaction, add the quenching buffer to the mixture to a final concentration of 50-100 mM (e.g., add Tris-HCl). This will consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Remove excess, non-reacted biotin reagent and reaction byproducts by passing the mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
5. Storage of Biotinylated Protein:
-
Store the purified biotinylated protein at -20°C or -80°C. For long-term stability, it is advisable to divide the sample into aliquots to avoid repeated freeze-thaw cycles.
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Unused Reagent: Unused solid reagent and any solutions should be disposed of as chemical waste in accordance with local, state, and federal regulations. Keep the chemical in a suitable, closed container for disposal.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated chemical waste container.
-
Spills: In case of a spill, collect the material using an absorbent, non-combustible material. Place it in a sealed container for disposal. Ensure the area is well-ventilated during cleanup. Avoid release into the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
